molecular formula C17H18F3N3O3 B15563832 Fleroxacin CAS No. 79660-53-0; 79660-72-3

Fleroxacin

货号: B15563832
CAS 编号: 79660-53-0; 79660-72-3
分子量: 369.34 g/mol
InChI 键: XBJBPGROQZJDOJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fleroxacin is a fluoroquinolone antibiotic that is 4-oxo-1,4-dihydroquinoline which is substituted at positions 1, 3, 6, 7 and 8 by 2-fluoroethyl, carboxy, fluoro, 4-methylpiperazin-1-yl and fluoro groups, respectively. It is active against many Gram-positive and Gram-negative bacteria. It has a role as a topoisomerase IV inhibitor, an antibacterial drug and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is a member of quinolines, a fluoroquinolone antibiotic, a difluorobenzene, a N-alkylpiperazine and a monocarboxylic acid.
This compound is a broad-spectrum antimicrobial fluoroquinolone. It strongly inhibits the DNA-supercoiling activity of DNA gyrase. This compound is not an inhibitor of CYP1A2.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A broad-spectrum antimicrobial fluoroquinolone. The drug strongly inhibits the DNA-supercoiling activity of DNA GYRASE.
See also: Ciprofloxacin (broader).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-21-4-6-22(7-5-21)15-12(19)8-10-14(13(15)20)23(3-2-18)9-11(16(10)24)17(25)26/h8-9H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBPGROQZJDOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CCF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046714
Record name Fleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79660-72-3
Record name Fleroxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79660-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fleroxacin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fleroxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04576
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fleroxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fleroxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLEROXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N804LDH51K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fleroxacin's Antibacterial Spectrum Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of fleroxacin (B1672770), a fluoroquinolone antibiotic, against a range of clinically relevant Gram-positive bacteria. This document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and illustrates the underlying mechanism of action.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound against various Gram-positive bacteria is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, quantify the concentration of this compound required to inhibit the visible growth of 90% of bacterial isolates (MIC90).

Staphylococci

This compound demonstrates potent activity against methicillin-susceptible staphylococci. However, its efficacy is significantly reduced against methicillin-resistant strains.

Bacterial SpeciesStrain TypeMIC90 (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)≤ 1.0[1][1]
Staphylococcus aureusMethicillin-Resistant (MRSA)> 8.0[1][1]
Staphylococcus epidermidisMethicillin-Susceptible≤ 1.0[1][1]
Staphylococcus epidermidisMethicillin-Resistant≤ 1.0[1][1]
Other Staphylococcus spp.-> 8.0[1][1]
Streptococci

This compound exhibits limited activity against key streptococcal species.

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Streptococcus pneumoniaeResistant[1][1]
Streptococcus pyogenesResistant[1][1]
Enterococci

This compound is generally inactive against Enterococcus species.[1] Fluoroquinolones as a class tend to exhibit a slower rate of bactericidal activity against Enterococcus faecalis compared to staphylococci.[2][3]

Bacterial SpeciesMIC90 (µg/mL)Reference(s)
Enterococcus spp.> 8.0[1][1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6][7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5][7] By forming a stable complex with the enzyme and DNA, this compound traps the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4][5] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[4][5] In Gram-positive bacteria, topoisomerase IV is often the primary target.

G cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Blocks Topoisomerase_IV->DNA_Replication Blocks Cell_Death Cell Death DNA_Replication->Cell_Death Leads to

This compound's mechanism of action.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the susceptibility of bacteria to antimicrobial agents. The following are standardized methods based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid growth medium.[9][10][11]

Materials:

  • This compound standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism(s)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving the standard powder in a suitable solvent to a known concentration. Sterilize by filtration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism by suspending several colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

G A Prepare this compound Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Broth microdilution workflow.

Agar (B569324) Dilution Method

The agar dilution method is a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.[9][11][12]

Materials:

  • This compound standard powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test organism(s)

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare a series of agar plates each containing a specific concentration of this compound. This is done by adding a defined volume of the antibiotic solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of each test organism as described for the broth microdilution method.

  • Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with a spot of each standardized bacterial suspension (approximately 10⁴ CFU per spot).

  • Incubation: Allow the inoculum spots to dry before inverting the plates and incubating at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar surface.

G A Prepare this compound-Containing Agar Plates (Serial Dilutions) C Spot Inoculate Plates with Bacterial Suspensions A->C B Prepare Standardized Bacterial Inocula B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest concentration with no growth) D->E

References

Fleroxacin's Potency Against Gram-Negative Pathogens: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the antimicrobial activity of Fleroxacin, a synthetic fluoroquinolone antibiotic, against a range of clinically relevant Gram-negative pathogens. It delves into its mechanism of action, quantitative in vitro efficacy, and detailed experimental protocols for susceptibility testing.

Core Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication and repair.[1] The primary targets in Gram-negative bacteria are DNA gyrase (topoisomerase II) and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication. This compound binds to the DNA-gyrase complex, trapping it in a state where it has cleaved the DNA but cannot reseal the break. This leads to an accumulation of double-stranded DNA breaks.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomal DNA into daughter cells, leading to cell division arrest.

The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a complex cellular stress response to DNA damage. This response involves the coordinated expression of numerous genes involved in DNA repair and cell cycle control.[1]

Fleroxacin_Mechanism_of_Action cluster_drug_target This compound Action cluster_cellular_process Bacterial DNA Processes cluster_cellular_outcome Cellular Outcome This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables Topoisomerase_IV->DS_Breaks SOS_Response SOS Response Activation DS_Breaks->SOS_Response Triggers Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces SOS_Response->Cell_Death Leads to

This compound's primary mechanism of action against Gram-negative bacteria.

Quantitative In Vitro Activity

The in vitro potency of this compound against various Gram-negative bacteria is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Negative PathogenMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli0.060.12
Klebsiella pneumoniae0.120.25
Enterobacter cloacae0.120.5
Serratia marcescens0.252
Proteus mirabilis0.120.25
Providencia stuartii0.250.5
Morganella morganii0.120.25
Citrobacter freundii0.124
Pseudomonas aeruginosa14
Haemophilus influenzae≤0.03≤0.03
Moraxella catarrhalis0.060.12
Neisseria gonorrhoeae0.060.12
Acinetobacter spp.0.51

Note: MIC values can vary depending on the specific strains tested and the methodology used.

Experimental Protocols

Accurate determination of this compound's in vitro activity relies on standardized and well-defined experimental protocols. The following are detailed methodologies for key susceptibility tests.

Broth Microdilution for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid growth medium in a microtiter plate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism(s)

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Inoculator

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 mg/L in a suitable solvent and dilute further in sterile distilled water to the desired starting concentration.

  • Prepare Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of the 96-well plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well containing the antibiotic.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial suspension. This will result in a final volume of 100 µL in each well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Wells with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Workflow for Broth Microdilution MIC Testing.
Agar (B569324) Dilution for MIC Determination

This method involves incorporating varying concentrations of this compound into an agar medium.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Test organism(s)

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Water bath (45-50°C)

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare this compound Stock Solution: As described in the broth microdilution protocol.

  • Prepare Antibiotic-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and hold it in a molten state in a 45-50°C water bath.

    • Prepare a series of this compound dilutions at 10 times the final desired concentrations.

    • Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to achieve the final concentrations. Mix thoroughly by inverting the tube several times.

    • Pour the antibiotic-containing agar into sterile petri dishes to a depth of 3-4 mm. Allow the plates to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Prepare Bacterial Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot).

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth at the site of inoculation.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile culture tubes or flasks

  • Test organism(s)

  • Sterile saline or broth

  • McFarland turbidity standard (0.5)

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • Incubator (35°C ± 2°C) with shaking capabilities

  • Spectrophotometer

Protocol:

  • Prepare this compound Solutions: Prepare solutions of this compound in CAMHB at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously.

    • Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Set up a series of sterile culture tubes or flasks, each containing the prepared this compound solutions and a growth control tube (no antibiotic).

    • Inoculate each tube with the standardized bacterial suspension.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.

Time_Kill_Assay_Workflow start Start prep_solutions Prepare this compound Solutions (Multiples of MIC) start->prep_solutions assay_setup Inoculate Tubes with Bacteria and this compound prep_solutions->assay_setup prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->assay_setup sampling Withdraw Aliquots at Specific Time Points (0, 2, 4, 6, 8, 24h) assay_setup->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate incubate_plates Incubate Plates for 18-24 hours dilute_plate->incubate_plates count_colonies Count Colonies (Determine CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Workflow for a Time-Kill Kinetic Assay.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-negative bacteria by effectively inhibiting DNA gyrase and topoisomerase IV. The standardized methodologies outlined in this guide are essential for the accurate and reproducible assessment of its antimicrobial efficacy. This information serves as a valuable resource for researchers and professionals involved in the study and development of antimicrobial agents.

References

In Vitro Susceptibility of Escherichia coli to Fleroxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Fleroxacin (B1672770), a synthetic fluoroquinolone antibiotic. The document details this compound's mechanism of action, quantitative susceptibility data from various studies, standardized experimental protocols for its evaluation, and the molecular pathways of resistance observed in E. coli.

Mechanism of Action: Inhibition of DNA Synthesis

This compound exerts its bactericidal effect by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. In Escherichia coli, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial chromosome, a critical process for the initiation of DNA replication and transcription. Topoisomerase IV's main function is the decatenation of newly replicated daughter chromosomes, enabling their proper segregation into daughter cells.

This compound binds to the DNA-enzyme complex, stabilizing it in a state where the DNA is cleaved but cannot be resealed. This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately results in bacterial cell death.

G This compound's Mechanism of Action in E. coli cluster_cell Escherichia coli Cell This compound This compound DNA_Gyrase DNA Gyrase (GyrA, GyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV->DNA Decatenation Replication DNA Replication DNA->Replication Cell_Death Cell Death Replication->Cell_Death Inhibition leads to

Caption: this compound's core mechanism of action.

Quantitative Data on this compound Activity

The in vitro potency of this compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize MIC data for this compound against E. coli from various studies.

Table 1: this compound MIC Values for E. coli and related Enterobacteriaceae

Strain TypeNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Reference
Enterobacteriaceae (including E. coli)20,807-≤0.125-2-[1]
E. coli (Urinary & Genital Tract Isolates)--≤1-[2]
Complicated UTI Isolates (including E. coli)400-1 (80% inhibited)-[3]
E. coli-0.050.1-[4]

Table 2: Comparative In Vitro Activity of this compound and Ciprofloxacin (B1669076) against Enterobacteriaceae

OrganismAntibioticNumber of IsolatesMIC90 (mg/L)Susceptibility (%)Reference
EnterobacteriaceaeThis compound159-93[5]
EnterobacteriaceaeCiprofloxacin159-98
EnterobacteriaceaeThis compound2,0790.25-
EnterobacteriaceaeCiprofloxacin2,0790.5-

Experimental Protocols

The following are generalized protocols for determining the in vitro activity of this compound against E. coli, based on standard methodologies from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC in a liquid growth medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • E. coli isolate

  • Sterile saline or broth

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the E. coli isolate in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: Perform serial twofold dilutions of the this compound stock solution in CAMHB within the 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (turbidity) in the well.

G Broth Microdilution MIC Testing Workflow start Start prep_inoculum Prepare Standardized E. coli Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read MIC as Lowest Concentration with No Visible Growth incubate->read_results end End read_results->end

Caption: Broth microdilution susceptibility testing workflow.

Agar (B569324) Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which the bacteria are inoculated.

Materials:

  • Mueller-Hinton Agar (MHA)

  • This compound stock solution

  • E. coli isolate

  • Sterile petri dishes

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Multipoint inoculator (optional)

Procedure:

  • Plate Preparation: Prepare a series of MHA plates each containing a specific concentration of this compound. This is done by adding the appropriate amount of this compound stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Mechanisms of Resistance in Escherichia coli

Resistance to this compound and other fluoroquinolones in E. coli is a significant clinical issue. It primarily arises through three mechanisms, often in combination in highly resistant strains.

  • Target Site Mutations: Chromosomal mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of resistance. These mutations alter the drug-binding site on the enzymes, reducing the affinity of this compound.

  • Reduced Drug Accumulation: This occurs through two main pathways:

    • Overexpression of Efflux Pumps: E. coli can actively transport this compound out of the cell using multidrug efflux pumps, such as the AcrAB-TolC system.

    • Decreased Porin Expression: Reduced expression or mutations in the outer membrane porin proteins (e.g., OmpF) can decrease the influx of this compound into the bacterial cell.

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on plasmids can also contribute to reduced susceptibility. These include:

    • qnr genes: These genes produce proteins that protect DNA gyrase and topoisomerase IV from the action of fluoroquinolones.

    • aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that can also modify and inactivate certain fluoroquinolones.

    • qepA and oqxAB: These genes encode for plasmid-mediated efflux pumps.

G Mechanisms of this compound Resistance in E. coli cluster_mechanisms Resistance Mechanisms cluster_reduced_accumulation Reduced Accumulation Sub-mechanisms cluster_pmqr PMQR Sub-mechanisms Target_Mutation Target Site Mutations (gyrA, parC) Fleroxacin_Resistance This compound Resistance Target_Mutation->Fleroxacin_Resistance Reduced_Accumulation Reduced Drug Accumulation Efflux_Pump Efflux Pump Overexpression (AcrAB-TolC) Reduced_Accumulation->Efflux_Pump Porin_Loss Decreased Porin Expression (OmpF) Reduced_Accumulation->Porin_Loss Reduced_Accumulation->Fleroxacin_Resistance PMQR Plasmid-Mediated Resistance Qnr qnr genes PMQR->Qnr AAC aac(6')-Ib-cr PMQR->AAC Plasmid_Efflux qepA, oqxAB PMQR->Plasmid_Efflux PMQR->Fleroxacin_Resistance

Caption: Mechanisms of this compound resistance in E. coli.

Conclusion

This compound demonstrates potent in vitro activity against Escherichia coli by targeting essential enzymes involved in DNA replication. Standardized methods, such as broth microdilution and agar dilution, are crucial for accurately determining its susceptibility profile. However, the emergence of resistance through target site mutations, reduced drug accumulation, and plasmid-mediated mechanisms presents an ongoing challenge in its clinical application. Continuous surveillance of this compound susceptibility and a deeper understanding of resistance mechanisms are essential for guiding effective therapeutic strategies.

References

Pharmacokinetic and pharmacodynamic properties of Fleroxacin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Fleroxacin (B1672770)

Introduction

This compound is a third-generation synthetic fluoroquinolone antibiotic renowned for its broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1][2] Its favorable pharmacokinetic profile, characterized by a long elimination half-life, permits a convenient once-daily dosing regimen.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its absorption, distribution, metabolism, and excretion (ADME), mechanism of action, in vitro activity, and the experimental methodologies used for their determination.

Pharmacokinetic Properties

This compound exhibits a predictable and linear pharmacokinetic profile, characterized by excellent bioavailability and extensive tissue penetration.[5][6] Following oral administration, it is rapidly and almost completely absorbed from the gastrointestinal tract.[3][7]

Data Presentation: Pharmacokinetic Parameters

The key pharmacokinetic parameters of this compound are summarized in the table below, based on studies in healthy volunteers and patients.

ParameterValueNotesCitations
Absorption
Time to Peak (Tmax)1-2 hoursAfter a single 400 mg oral dose.[4][8]
Peak Plasma Conc. (Cmax)~5.0 - 6.2 µg/mLAfter a single 400 mg oral dose.[8][9][10]
Absolute Bioavailability~100%Oral administration.[5][6][8][11]
Distribution
Protein Binding23%Poorly bound to plasma proteins.[8]
Volume of Distribution (Vd)>1 L/kgSuggests excellent tissue penetration.[5][6]
Metabolism
MetabolitesN-demethyl-fleroxacin (active), N-oxide-fleroxacin (inactive)Metabolite levels in serum are generally negligible.[8][12][13]
Elimination
Elimination Half-Life (t1/2)9-12 hoursAllows for once-daily dosing.[3][5][8]
Renal Clearance53.3 - 137 mL/minPrimary route of elimination.[5][6][13][14]
Urinary Recovery (Unchanged)50% - 70%Within 60-72 hours.[5][8][12]
Urinary Recovery (Metabolites)~6.9% (N-demethyl), ~5.7% (N-oxide)Percentage of administered dose recovered in urine.[12][13]
Multiple Dosing
Accumulation Ratio~1.3 - 1.5With once-daily dosing.[6][8][15]
Experimental Protocols: Pharmacokinetic Analysis

The determination of this compound and its metabolites in biological fluids is predominantly accomplished using High-Performance Liquid Chromatography (HPLC).[8][12]

Protocol for HPLC Determination of this compound in Plasma and Urine:

  • Sample Preparation:

    • Plasma or serum samples are typically deproteinized, often using an organic solvent.

    • Urine samples may be diluted with the mobile phase before injection.[14]

    • For tissue samples, a homogenization step is followed by extraction with a solvent mixture like dichloromethane:isopropanol.[9]

  • Chromatographic Conditions:

    • Stationary Phase: A reverse-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: UV detection is typically set at a wavelength around 295 nm.[16]

  • Quantification:

    • A calibration curve is generated using standard solutions of this compound of known concentrations.

    • An internal standard (e.g., lomefloxacin) may be used to improve accuracy and reproducibility.[16]

    • The concentration of this compound in the biological samples is determined by comparing the peak area of the analyte to the calibration curve.

Visualization: Pharmacokinetic Analysis Workflow

G cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Blood_Collection Blood/Plasma/Serum Collection Deproteinization Deproteinization (Plasma) Blood_Collection->Deproteinization Urine_Collection Urine Collection Dilution Dilution (Urine) Urine_Collection->Dilution Tissue_Biopsy Tissue Biopsy/Homogenization Extraction Solvent Extraction (Tissue) Tissue_Biopsy->Extraction HPLC HPLC Separation Deproteinization->HPLC Dilution->HPLC Extraction->HPLC UV_Detection UV Detection (~295 nm) HPLC->UV_Detection Peak_Integration Peak Area Integration UV_Detection->Peak_Integration Calibration_Curve Comparison to Calibration Curve Peak_Integration->Calibration_Curve Concentration Determine Drug Concentration Calibration_Curve->Concentration

Caption: Workflow for Pharmacokinetic Analysis of this compound.

Pharmacodynamic Properties

This compound's potent bactericidal activity stems from its ability to inhibit key enzymes involved in bacterial DNA synthesis.[4]

Mechanism of Action

The primary targets of this compound are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][17]

  • DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the principal target.[17] This enzyme introduces negative supercoils into bacterial DNA, a critical step for initiating DNA replication. This compound binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which prevents the resealing of the break. This leads to an accumulation of double-strand DNA breaks, which is lethal to the bacterium.[4][17]

  • Topoisomerase IV: This enzyme is crucial for the decatenation (separation) of interlinked daughter chromosomes after replication.[2][17] Inhibition of topoisomerase IV by this compound prevents the proper segregation of chromosomes, leading to an arrest of cell division and subsequent cell death.[17]

The accumulation of DNA damage triggers the bacterial SOS response, a cellular stress response aimed at DNA repair.[17] However, the extensive damage caused by this compound typically overwhelms these repair mechanisms, ensuring a bactericidal outcome.

Visualization: Mechanism of Action

G cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Supercoiling DNA_Gyrase->Replication DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Decatenation Chromosome Decatenation Topo_IV->Decatenation Topo_IV->DS_Breaks Leads to SOS_Response SOS Response Activation DS_Breaks->SOS_Response Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Overwhelms repair SOS_Response->Cell_Death (If repair fails)

Caption: this compound's Core Mechanism of Action.

Spectrum of Activity and MIC

This compound is active against a wide range of bacteria, including most Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae, and methicillin-sensitive staphylococci.[3][18] Its activity is quantified by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism in vitro.[19][20] For many susceptible strains, the MIC90 (the concentration required to inhibit 90% of isolates) is less than 2 mg/L.[8]

Experimental Protocols: MIC Determination

Standardized methods for determining the MIC of this compound include broth microdilution and agar (B569324) dilution, as outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21]

Protocol for Broth Microdilution:

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).[19]

    • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[19] A typical concentration range is 0.008 to 128 µg/mL.[19]

  • Inoculum Preparation:

    • A standardized bacterial suspension is prepared from a fresh culture to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

    • This suspension is further diluted in CAMHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[19][21]

  • Inoculation and Incubation:

    • Each well (except for sterility controls) is inoculated with the bacterial suspension. Growth and sterility control wells are included.[21]

    • The plate is sealed and incubated at 35 ± 2°C for 16-20 hours.[19]

  • Interpretation:

    • The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the well is clear).[21]

Visualization: MIC Determination Workflow

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis Prep_this compound Prepare Serial Dilutions of this compound in Broth Inoculate Inoculate Microtiter Plate Wells with Bacteria Prep_this compound->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Observe Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Identify Lowest Concentration with No Visible Growth Observe->Determine_MIC Result MIC Value (µg/mL) Determine_MIC->Result

Caption: Broth Microdilution Workflow for this compound MIC Testing.

Tissue Distribution

This compound's high volume of distribution is indicative of its excellent penetration into various body tissues and fluids.[5][6] Concentrations in many tissues are often equal to or higher than those observed concurrently in plasma.[9]

Data Presentation: Tissue Penetration Ratios
Tissue/FluidTissue/Plasma Concentration RatioNotesCitations
Lung1.6 - 2.7[9]
Muscle1.9 - 2.1[9]
Gynaecological Tissues1.1 - 1.9[9]
Bone1.2[9]
Prostatic Tissue (Canine)1.57[22][23]
Prostatic Secretion (Canine)1.12[22][23]
Sputum~1.0[24]
Blister Fluid>1.0AUCblister/AUCplasma ratio > 100%[25]
Fat / Lens / Eye0.05 - 0.5Lower penetration compared to other tissues.[9]
Experimental Protocols: Tissue Distribution Studies

Animal models (e.g., rats, canines) are frequently used to study tissue penetration.[9][22]

General Protocol for Tissue Distribution Analysis:

  • Dosing: Animals are administered a defined dose of this compound (e.g., oral or intravenous).[22]

  • Sample Collection: At various time points post-dosing, animals are euthanized, and target tissues are collected. Blood samples are also taken to determine concurrent plasma concentrations.

  • Tissue Processing: Tissues are weighed and homogenized.

  • Drug Extraction: this compound is extracted from the tissue homogenate using an appropriate organic solvent mixture.[9]

  • Quantification: The concentration of this compound in the tissue extract and plasma is determined using a validated analytical method, such as HPLC.[9]

  • Ratio Calculation: The tissue-to-plasma concentration ratio is calculated for each time point.

Metabolism

This compound is only moderately metabolized in humans, with the majority of the drug excreted unchanged.[8] The primary metabolic pathways involve N-demethylation and N-oxidation of the piperazine (B1678402) ring.[8][13]

  • N-demethyl-fleroxacin: This is an antimicrobially active metabolite.[8]

  • N-oxide-fleroxacin: This metabolite is considered inactive.[8]

Serum levels of these metabolites are typically very low or negligible.[12][13]

Visualization: Metabolic Pathway

G This compound This compound (Parent Drug) Demethylation N-Demethylation This compound->Demethylation Oxidation N-Oxidation This compound->Oxidation Excretion Renal Excretion This compound->Excretion ~60-70% Unchanged Demethyl_Metabolite N-demethyl-fleroxacin (Active Metabolite) Demethylation->Demethyl_Metabolite Oxide_Metabolite N-oxide-fleroxacin (Inactive Metabolite) Oxidation->Oxide_Metabolite Demethyl_Metabolite->Excretion ~7% of Dose Oxide_Metabolite->Excretion ~6% of Dose

Caption: Metabolic Pathways of this compound.

Clinical Efficacy and Trial Methodology

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, including those of the urinary tract, respiratory tract, and skin.[18][26][27]

Experimental Protocols: Clinical Trial Design

A common design for evaluating the efficacy of an antibiotic like this compound is the randomized controlled trial (RCT).[26][27]

General Protocol for a Randomized Controlled Trial:

  • Patient Recruitment: Patients meeting specific inclusion criteria (e.g., adult women with symptoms and a positive urine culture for an uncomplicated UTI) are enrolled.[26]

  • Randomization: Participants are randomly assigned to receive either this compound or a comparator drug (another antibiotic or placebo).[26]

  • Blinding: To minimize bias, the study may be double-blinded, where neither the patients nor the investigators know the treatment allocation.[26]

  • Treatment: The assigned drug is administered at a specific dose and duration (e.g., this compound 400 mg once daily for 7-14 days).[27]

  • Outcome Assessment:

    • Primary Endpoints: Clinical cure (resolution of symptoms) and bacteriological cure (eradication of the pathogen from cultures) are assessed at the end of therapy and at a follow-up visit.[26]

    • Secondary Endpoints: The incidence and severity of adverse events are monitored and recorded throughout the study.[26]

  • Statistical Analysis: The cure rates and adverse event frequencies between the treatment groups are compared to determine if there are statistically significant differences.

Visualization: Clinical Trial Workflow

G Patient_Pool Patient Population (e.g., UTI diagnosis) Screening Screening & Informed Consent Patient_Pool->Screening Randomization Randomization Screening->Randomization Group_A Treatment Group A (this compound) Randomization->Group_A Group_B Treatment Group B (Comparator Drug) Randomization->Group_B Treatment_Phase Treatment Period (e.g., 7-14 days) Group_A->Treatment_Phase Group_B->Treatment_Phase Follow_Up End-of-Treatment & Follow-Up Visits Treatment_Phase->Follow_Up Analysis Data Analysis (Efficacy & Safety) Follow_Up->Analysis Conclusion Conclusion on Efficacy & Tolerability Analysis->Conclusion

Caption: Workflow of a Randomized Controlled Trial for this compound.

References

Fleroxacin Metabolites: A Technical Deep Dive into Their Formation, Quantification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin (B1672770), a third-generation fluoroquinolone antibiotic, has been utilized for its broad-spectrum activity against a variety of bacterial pathogens.[1][2][3] Like many pharmaceuticals, this compound undergoes metabolic transformation in the body, leading to the formation of metabolites that may possess their own biological activities and pharmacokinetic profiles. Understanding the nature and behavior of these metabolites is crucial for a comprehensive assessment of the drug's efficacy, safety, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the primary metabolites of this compound, their biological activities, and the experimental methodologies used for their study.

This compound Metabolism: Key Pathways and Resulting Metabolites

This compound is primarily metabolized in the liver, with two major metabolites consistently identified in human plasma and urine: N-demethyl-fleroxacin and This compound N-oxide .[2][4] The formation of these metabolites occurs through modifications of the piperazinyl moiety of the parent compound.

  • N-demethylation: This process involves the removal of a methyl group from the piperazine (B1678402) ring, resulting in the formation of N-demethyl-fleroxacin.

  • N-oxidation: This reaction involves the addition of an oxygen atom to one of the nitrogen atoms in the piperazine ring, leading to the formation of this compound N-oxide.

While these are the principal metabolites, minor metabolic pathways may also exist. The metabolic conversion of this compound is not extensive, with a significant portion of the administered dose being excreted unchanged in the urine.[4]

Fleroxacin_Metabolism This compound This compound N_demethyl_this compound N-demethyl-fleroxacin This compound->N_demethyl_this compound N-demethylation (Liver) Fleroxacin_N_oxide This compound N-oxide This compound->Fleroxacin_N_oxide N-oxidation (Liver)

Figure 1: Primary metabolic pathways of this compound.

Quantitative Analysis of this compound and its Metabolites

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection is the most commonly employed analytical technique for this purpose.[5][6][7]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for this compound and its major metabolites in healthy human subjects following oral administration of a 400 mg dose of this compound.

Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax)

CompoundCmax (mg/L) (Mean ± SD)Tmax (hours) (Mean ± SD)Reference(s)
This compound5.2 ± 1.11.2 ± 0.7[2]
N-demethyl-fleroxacin0.0683 ± 0.01512.2 ± 0.8[2]
This compound N-oxide0.0634 ± 0.00906.2 ± 2.4[2]

Table 2: Area Under the Curve (AUC) and Terminal Half-Life (t½)

CompoundAUC (mg·h/L) (Range)t½ (hours) (Mean ± SD)Reference(s)
This compound47.9 - 75.111.68 ± 1.27[2]
N-demethyl-fleroxacin1.0 - 2.6Higher than this compound[2]
This compound N-oxide1.0 - 2.6Similar to N-demethyl[2]

Table 3: Urinary Excretion and Renal Clearance

CompoundUrinary Excretion (% of Dose) (Mean)Renal Clearance (mL/min) (Mean)Reference(s)
This compound59.967.6[2]
N-demethyl-fleroxacin6.8300.9[2]
This compound N-oxide6.3324.8[2]

Biological Activity of this compound Metabolites

The biological activity of drug metabolites is a critical aspect of their overall pharmacological profile. In the case of this compound, its primary metabolites exhibit distinct activity profiles.

  • N-demethyl-fleroxacin: This metabolite is reported to be antimicrobially active .[1] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of bacterial species, are not extensively available in the public domain, making a direct comparison of its potency to the parent drug challenging. The clinical significance of its contribution to the overall antibacterial effect of this compound is therefore not fully elucidated.

  • This compound N-oxide: This metabolite is considered to be biologically inactive .[1] Its formation represents a detoxification pathway, as it does not contribute to the therapeutic effect of the drug.

Signaling Pathways and Mechanism of Action

Bacterial Signaling: The SOS Response

The primary mechanism of action of this compound, like other fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex after DNA cleavage, this compound leads to the accumulation of double-strand DNA breaks. This DNA damage triggers a complex bacterial signaling cascade known as the SOS response .[5][8][9][10]

The SOS response is a global regulatory network that controls DNA repair and mutagenesis. Key proteins in this pathway include RecA and LexA. In the absence of DNA damage, the LexA protein acts as a repressor, binding to the operator sequences of SOS genes and inhibiting their transcription. Following DNA damage induced by this compound, single-stranded DNA (ssDNA) accumulates, which activates the RecA protein. Activated RecA then facilitates the autocatalytic cleavage of LexA, leading to the derepression of the SOS genes. These genes encode for a variety of proteins involved in DNA repair, but also error-prone DNA polymerases that can lead to mutations and the development of antibiotic resistance.[5][8]

SOS_Response This compound This compound DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase_Topo_IV Inhibits DNA_Damage Double-Strand DNA Breaks DNA_Gyrase_Topo_IV->DNA_Damage Causes ssDNA ssDNA Accumulation DNA_Damage->ssDNA RecA RecA ssDNA->RecA Activates RecA_active Activated RecA* RecA->RecA_active LexA LexA (Repressor) RecA_active->LexA Induces autocleavage of SOS_Genes SOS Genes RecA_active->SOS_Genes Allows transcription of LexA->SOS_Genes Represses transcription of SOS_Box SOS Box LexA->SOS_Box Binds to & represses DNA_Repair DNA Repair (Error-prone & Error-free) SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest

Figure 2: Bacterial SOS response pathway induced by this compound.
Host Cell Signaling

While the primary targets of fluoroquinolones are bacterial enzymes, there is growing evidence that these compounds can also affect signaling pathways in eukaryotic (host) cells. These off-target effects may contribute to some of the adverse reactions associated with fluoroquinolone use. For instance, studies on other fluoroquinolones have suggested an impact on the mitogen-activated protein kinase (MAPK) pathway , which is involved in cell proliferation, differentiation, and apoptosis.[11] Effects on chondrocytes (cartilage cells) have also been reported, potentially involving alterations in extracellular matrix production and cell signaling.[12][13][14][15] However, specific studies detailing the effects of this compound and its metabolites on host cell signaling pathways are limited.

Experimental Protocols

Quantification of this compound and its Metabolites in Urine by HPLC-UV

This protocol provides a general framework for the analysis of this compound and its metabolites in urine samples.

a. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Dilute the supernatant 1:10 with the mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be an 85:15 (v/v) ratio of aqueous buffer to acetonitrile.[16]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 287 nm.

  • Column Temperature: 30 °C.

c. Quantification:

  • Prepare a series of calibration standards of this compound, N-demethyl-fleroxacin, and this compound N-oxide in the mobile phase.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared urine samples.

  • Quantify the concentrations of this compound and its metabolites in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Urine_Sample Urine Sample Dilution Dilute with Mobile Phase Urine_Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (287 nm) Separation->Detection Data_Analysis Analyze Peak Areas Detection->Data_Analysis Calibration Generate Calibration Curve Calibration->Data_Analysis Concentration Determine Concentrations Data_Analysis->Concentration

Figure 3: Experimental workflow for HPLC analysis.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound and its metabolites against a bacterial strain.

a. Preparation of Antimicrobial Solutions:

  • Prepare a stock solution of the test compound (this compound or metabolite) in a suitable solvent (e.g., water or DMSO) at a high concentration (e.g., 1280 µg/mL).

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial inoculum.

  • Include a positive control well (inoculum in broth without antimicrobial) and a negative control well (broth only).

  • Incubate the plate at 35-37 °C for 16-20 hours.

d. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Inoculation Inoculate Microtiter Plate Antimicrobial_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Figure 4: Workflow for MIC determination by broth microdilution.

Conclusion

The metabolism of this compound primarily yields N-demethyl-fleroxacin and this compound N-oxide. While the N-oxide metabolite is inactive, N-demethyl-fleroxacin retains some antimicrobial activity, although its quantitative contribution to the overall therapeutic effect of this compound requires further investigation. The primary mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and the induction of the bacterial SOS response. The effects of this compound and its metabolites on host cell signaling pathways are less well-characterized but represent an important area for future research to fully understand the drug's safety profile. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this compound and its metabolites in both research and clinical settings.

References

Fleroxacin CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its potent bactericidal effect is achieved through the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] This technical guide provides an in-depth analysis of this compound's chemical properties, detailed experimental protocols for their determination, and a visual representation of its mechanism of action.

CAS Number and Chemical Identity

The Chemical Abstracts Service (CAS) registry number for this compound is 79660-72-3 .[2]

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below, providing a consolidated reference for researchers.

PropertyValueReference
Molecular Formula C₁₇H₁₈F₃N₃O₃[2]
Molecular Weight 369.34 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 270 °C (decomposes)[2]
Boiling Point Not available
Solubility Soluble in DMSO and DMF; partially soluble in methanol; low aqueous solubility.[4][4]
pKa (acidic) 5.5[2]
pKa (basic) 8.2, 8.8[2]
logP 0.24[2]

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Melting Point Determination

Objective: To determine the melting point of this compound using the capillary method.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating and Observation: The apparatus is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range. For this compound, decomposition is observed at the melting point.[2]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffer).

Apparatus:

  • Shake-flask or incubator shaker

  • Vials with screw caps

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a series of vials containing a known volume of the desired solvent at a specific temperature (e.g., 25 °C or 37 °C).

  • Equilibration: The vials are sealed and placed in a shake-flask or incubator shaker and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of this compound of known concentrations.

  • Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of this compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a specific volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The this compound solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized titrant (NaOH solution for the acidic pKa and HCl solution for the basic pKa).

  • Titration: The titrant is added in small, known increments to the this compound solution while stirring. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are determined from the inflection points of the titration curve. The first derivative of the titration curve can be used to more accurately locate the equivalence points, and the pKa is the pH at the half-equivalence point.

Mechanism of Action

This compound exerts its bactericidal activity by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication. This compound binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, which prevents the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is a key target. This enzyme is responsible for decatenating (unlinking) the newly replicated daughter chromosomes. Inhibition of topoisomerase IV by this compound prevents the segregation of the chromosomes into the daughter cells, leading to cell division arrest.

The accumulation of double-stranded DNA breaks triggers the bacterial SOS response, a cellular stress response to DNA damage. While this can initiate DNA repair mechanisms, the extensive damage caused by this compound is ultimately lethal to the bacterium.

Fleroxacin_Mechanism_of_Action This compound This compound DNAGyrase DNA Gyrase (Gram-negative) This compound->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) This compound->TopoIV Inhibits Supercoiling Negative Supercoiling DNAGyrase->Supercoiling Introduces DSBs Double-Strand Breaks DNAGyrase->DSBs Leads to accumulation of Decatenation Chromosome Decatenation TopoIV->Decatenation Performs TopoIV->DSBs Leads to accumulation of DNAReplication Bacterial DNA Replication Supercoiling->DNAReplication Enables Decatenation->DNAReplication Allows completion of CellDeath Bacterial Cell Death DSBs->CellDeath Induces

This compound's mechanism of action.

Synthesis

The synthesis of this compound involves a multi-step process. A generalized synthetic scheme for fluoroquinolones, which can be adapted for this compound, is outlined below. The core structure is typically assembled through the reaction of a substituted aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications at the N-1 and C-7 positions. For this compound, this involves the introduction of a 2-fluoroethyl group at the N-1 position and a 4-methylpiperazin-1-yl group at the C-7 position.

Fleroxacin_Synthesis_Workflow StartingMaterials Substituted Aniline & Diethyl Ethoxymethylenemalonate Condensation Condensation Reaction StartingMaterials->Condensation Cyclization Thermal Cyclization Condensation->Cyclization QuinoloneCore 4-Hydroxy-quinoline-3-carboxylate Cyclization->QuinoloneCore N1Alkylation N-1 Alkylation with 1-bromo-2-fluoroethane QuinoloneCore->N1Alkylation Intermediate1 N-1 Substituted Quinolone N1Alkylation->Intermediate1 C7Substitution Nucleophilic Substitution at C-7 with 1-methylpiperazine Intermediate1->C7Substitution This compound This compound C7Substitution->this compound

Generalized synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Fleroxacin Susceptibility Testing via Broth Microdilution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fleroxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing an antibiotic's potency against a specific bacterial isolate.[2] The broth microdilution assay is a standardized and widely adopted technique for determining MIC values, providing critical data for research, drug development, and surveillance studies.[3]

Important Note on Regulatory Standards: this compound is an older fluoroquinolone. Consequently, specific clinical breakpoints and dedicated quality control (QC) ranges are largely absent from the most recent versions of major international standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] The interpretive criteria presented are based on historical data. Laboratories performing this compound susceptibility testing must establish and validate their own internal quality control parameters.[1][2]

Data Presentation

Quantitative data for this compound susceptibility testing is summarized below. Due to the lack of current official breakpoints, historical data is provided for context.

Table 1: Historical this compound MIC Interpretive Criteria for Neisseria gonorrhoeae

Method Susceptible (µg/mL) Intermediate (µg/mL) Resistant (µg/mL)
MIC ≤ 0.25 0.5 > 0.5

Source: Based on historical data from NCCLS (now CLSI) recommendations.[1]

Table 2: Standard Quality Control (QC) Strains for Fluoroquinolone Susceptibility Testing

QC Strain ATCC Number Gram Stain Typical Use in Fluoroquinolone Testing
Escherichia coli 25922 Negative General QC for Enterobacterales
Pseudomonas aeruginosa 27853 Negative QC for non-fermenting Gram-negative bacilli
Staphylococcus aureus 29213 Positive General QC for Staphylococci (MIC Testing)
Haemophilus influenzae 49247 Negative QC for fastidious organisms

Note: Specific acceptable MIC ranges for this compound against these strains are not listed in current CLSI or EUCAST documents. Laboratories should establish their own performance ranges, which are typically within ±1 log₂ dilution step from the expected MIC.[1][2]

Experimental Protocol: Broth Microdilution Assay

This protocol details the standardized method for determining the MIC of this compound using the broth microdilution technique in a 96-well microtiter plate format, conforming to guidelines from bodies like CLSI and ISO.[4][5]

Principle

Serial two-fold dilutions of this compound are prepared in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]

Materials and Reagents

  • This compound analytical standard powder

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile deionized water

  • 0.1 N Sodium Hydroxide (NaOH)

  • Sterile saline or broth for inoculum preparation

  • Test organism, grown on a fresh (18-24 hour) culture plate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for inoculum standardization)

  • Calibrated pipettes and sterile tips

  • Sterile reagent reservoirs

  • Plate incubator (35°C ± 2°C)

Detailed Methodology

1. Preparation of this compound Stock Solution

  • Prepare a high-concentration stock solution of this compound (e.g., 1000 µg/mL or 1280 µg/mL).[1][2]

  • Weigh a precise amount of this compound analytical standard powder.[2]

  • Dissolve the powder in a suitable solvent. For this compound, use sterile deionized water. If dissolution is difficult, add 0.1 N NaOH dropwise to aid the process.[1][2]

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter.[3]

  • Store the stock solution in small aliquots at -20°C or below, protected from light.[3]

2. Preparation of Microdilution Plates

  • In a sterile tube, create an intermediate dilution of the this compound stock solution in CAMHB to achieve a concentration that is twice the highest desired final concentration in the assay (e.g., if the highest final concentration is 64 µg/mL, prepare a solution of 128 µg/mL).[1]

  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[1]

  • Add 200 µL of the twice-concentrated this compound solution to well 1.[1]

  • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial transfer from well 2 to 3, and so on, up to well 10.[1]

  • After mixing in well 10, discard 100 µL.

  • Well 11 will serve as the growth control (no antibiotic).

  • Well 12 will serve as the sterility control (no broth, no inoculum).[1]

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism using a sterile loop.[3]

  • Suspend the colonies in sterile saline or broth.[3]

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a concentration of approximately 1-2 x 10⁸ CFU/mL.[3]

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each microtiter plate well. This typically requires a 1:100 dilution.[1][6]

4. Inoculation of Plates

  • Add 100 µL of the final bacterial inoculum (prepared in the previous step) to wells 1 through 11.[1]

  • Do not add inoculum to well 12 (sterility control).

  • The final volume in wells 1 through 11 will be 200 µL.

5. Incubation

  • Cover the microtiter plate with a lid or sealing tape to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1][2]

6. Reading and Interpreting Results

  • After incubation, place the plate on a dark, non-reflective surface and examine for visible bacterial growth (turbidity or a pellet at the bottom of the well) from the underside.

  • The growth control (well 11) must show distinct turbidity.[1]

  • The sterility control (well 12) must remain clear.[1]

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[1][6]

Quality Control

  • Alongside clinical isolates, test standard QC strains with known susceptibility profiles (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in each run.[2][7]

  • The resulting MIC for the QC strain must fall within the laboratory's established acceptable range.

  • If the QC result is out of range, the results for the test isolates are considered invalid, and the assay must be repeated.[7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining this compound MIC.

Caption: Workflow for this compound MIC determination using broth microdilution.

References

Application Notes and Protocols for Fleroxacin Potency Testing via Agar Diffusion Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin (B1672770) is a broad-spectrum synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is effective against a variety of Gram-positive and Gram-negative bacteria by interfering with DNA replication.[1][2] The agar (B569324) diffusion method, also known as the Kirby-Bauer test, is a widely used and standardized technique for determining the susceptibility of bacteria to antimicrobial agents and for measuring the potency of antibiotic formulations.[3][4] This method relies on the diffusion of the antibiotic from a saturated paper disk through a solidified agar medium, resulting in a zone of growth inhibition. The diameter of this zone is proportional to the concentration of the antibiotic and the susceptibility of the test organism.

These application notes provide a detailed protocol for determining the potency of this compound using the agar diffusion method, including quality control parameters and data presentation guidelines.

Principle of the Method

A standardized suspension of a susceptible microorganism is evenly inoculated onto the surface of a solid nutrient medium, typically Mueller-Hinton Agar (MHA). A paper disk impregnated with a known concentration of this compound (e.g., 5 µg) is then placed on the agar surface. During incubation, the antibiotic diffuses radially from the disk into the agar, creating a concentration gradient. If the this compound is active against the test organism, it will inhibit its growth, forming a clear circular zone of inhibition around the disk. The diameter of this zone is measured and compared to established standards or a standard curve to determine the potency of the this compound sample.

Materials and Equipment

  • This compound analytical standard

  • This compound-impregnated paper disks (5 µg)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes (90 mm or 100 mm)

  • Quality Control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard is crucial)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

  • Autoclave

  • Biological safety cabinet

  • Vortex mixer

  • Micropipettes and sterile tips

Experimental Protocols

Media Preparation (Mueller-Hinton Agar)
  • Suspend the MHA powder in purified water according to the manufacturer's instructions.

  • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the agar to cool to 45-50°C in a water bath.

  • Check and adjust the pH of the medium to be between 7.2 and 7.4 at room temperature, as variations can affect the activity of fluoroquinolones.

  • Aseptically pour the molten MHA into sterile Petri dishes to a uniform depth of 4 mm (approximately 25-30 mL for a 100 mm plate).

  • Allow the plates to solidify at room temperature on a level surface.

  • The prepared plates can be stored at 2-8°C for up to one week. Before use, allow them to warm to room temperature and ensure there is no condensation on the agar surface.

Preparation of Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the QC test organism.

  • Suspend the colonies in sterile saline or broth.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. Proper inoculum density is a critical variable; a heavy inoculum will result in smaller zones, while a light inoculum will yield larger zones.

Inoculation of Agar Plates
  • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

  • Remove excess fluid by pressing the swab firmly against the inside wall of the tube.

  • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure an even lawn of growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar to allow any surface moisture to be absorbed before applying the disks.

Application of this compound Disks
  • Using sterile forceps or a disk dispenser, aseptically place a 5 µg this compound disk onto the center of the inoculated agar surface.

  • Gently press the disk down to ensure complete and firm contact with the agar.

  • Once a disk is in contact with the agar, do not move it, as initial diffusion of the antibiotic begins immediately.

Incubation
  • Invert the plates to prevent condensation from dripping onto the agar surface.

  • Incubate the plates at 35°C ± 2°C for 16-18 hours in ambient air.

Measurement and Interpretation
  • After incubation, measure the diameter of the zone of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using calipers or a ruler.

  • View the plate from the back against a dark, non-reflective background, illuminated with reflected light.

  • Compare the measured zone diameters for the QC strains against the established acceptable ranges to validate the test run.

  • For potency determination of a this compound sample, the zone diameter can be compared to that produced by a reference standard of known potency.

Quality Control

A robust quality control program is essential to ensure the accuracy and reproducibility of the this compound potency assay.

  • QC Strains: Standard QC strains such as E. coli ATCC® 25922™, S. aureus ATCC® 25923™, and P. aeruginosa ATCC® 27853™ should be tested with each batch of assays.

  • Zone Diameter Ranges: this compound is an older fluoroquinolone, and specific quality control ranges are largely absent from the most recent versions of major international standards like those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, laboratories should establish and validate their own internal quality control parameters. These may be based on historical data or in-house studies.

  • Media Control: The pH of each batch of MHA should be verified. Additionally, the performance of the media should be checked to ensure it does not contain excessive inhibitors like thymine (B56734) or thymidine (B127349) and has the correct concentration of divalent cations (Ca²⁺, Mg²⁺), which can affect quinolone activity.

  • Inoculum Density: The turbidity of the inoculum must be consistently matched to the 0.5 McFarland standard.

  • Disk Potency: Use this compound disks from reputable suppliers and store them under recommended conditions.

Data Presentation

Quantitative data should be meticulously recorded and summarized for clear interpretation and comparison.

Table 1: Historical Interpretive Criteria for this compound (5 µg Disk)

CategoryZone Diameter (mm)Correlating MIC (µg/mL)Reference
Susceptible≥ 16≤ 2
Resistant≤ 11≥ 8
N. gonorrhoeae Susceptible≥ 33≤ 0.25
N. gonorrhoeae Intermediate28 - 320.5
N. gonorrhoeae Resistant≤ 27> 0.5

Table 2: Example Template for Recording this compound Potency Assay Results

DateQC StrainLot No.Measured Zone Diameter (mm)Acceptable Range (mm)Pass/FailAnalyst
E. coli ATCC 25922In-house defined
S. aureus ATCC 25923In-house defined
P. aeruginosa ATCC 27853In-house defined
Test Sample 1 N/A
Test Sample 2 N/A

Visualizations

Experimental Workflow Diagram

Fleroxacin_Agar_Diffusion_Workflow prep_media Prepare and Pour Mueller-Hinton Agar Plates inoculate Inoculate MHA Plate for Confluent Growth prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Standard Inoculum of QC Strain prep_inoculum->inoculate apply_disk Aseptically Apply 5 µg this compound Disk inoculate->apply_disk incubate Invert and Incubate 16-18 hours at 35°C apply_disk->incubate measure Measure Zone of Inhibition Diameter (mm) incubate->measure compare Compare with QC Ranges and Reference Standards measure->compare report Report Potency/ Susceptibility Results compare->report

Caption: Workflow for this compound Agar Diffusion Potency Testing.

Logical Relationship for Quality Control

QC_Logic_Diagram assay_result Valid Assay Result qc_pass QC Strains within Acceptable Range? qc_pass->assay_result Yes investigate Investigate & Troubleshoot (Repeat Assay) qc_pass->investigate No media_ok Media pH & Depth Correct? media_ok->qc_pass Yes media_ok->investigate No inoculum_ok Inoculum Density Correct (0.5 McF)? inoculum_ok->media_ok Yes inoculum_ok->investigate No

References

Application Notes and Protocols: Fleroxacin Stock Solution Preparation for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fleroxacin (B1672770) is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[4][5] Accurate and reproducible preparation of this compound stock solutions is fundamental for reliable results in various in vitro studies, including Minimum Inhibitory Concentration (MIC) assays, time-kill kinetic studies, and cell-based assays.

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions tailored for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical and Solubility Properties

For effective stock solution preparation, it is crucial to understand the physicochemical properties of this compound. This data is summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₈F₃N₃O₃
Molecular Weight 369.34 g/mol
Appearance White to yellowish crystalline solid
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years at -20°C

Table 2: Solubility of this compound in Common Laboratory Solvents

SolventReported SolubilityNotesReference
DMSO ~15 mg/mLA common solvent for preparing high-concentration stock solutions.
< 1 mg/mLDiscrepancies may be due to solvent purity or water content. Use fresh, anhydrous DMSO.
PBS (pH 7.2) ~10 mg/mLSuitable for preparing aqueous solutions without organic solvents.
Water Very slightly soluble / Almost insolubleSolubility can be significantly increased to ~33 mg/mL by adjusting the pH to 11 with NaOH and using ultrasonication.
Sodium Hydroxide (0.1 M) 9.17 mg/mLRequires pH adjustment to 12 and ultrasonication.
Dimethylformamide (DMF) ~0.1 mg/mLLow solubility.
Methanol Very slightly solubleNot recommended as a primary solvent for stock solutions.

Table 3: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationNotesReference
Organic Stock (e.g., DMSO) -20°C or -80°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Stock (e.g., in PBS) 2-8°CNot more than one dayProne to degradation and precipitation. Prepare fresh before use.

Experimental Protocols

Below are detailed protocols for preparing this compound stock and working solutions for in vitro experiments. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol is ideal for creating a high-concentration stock solution that can be stored for an extended period.

Materials:

  • This compound powder (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Analytical balance and weighing paper

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected tubes in volumes suitable for single-use experiments to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for up to one month.

Protocol 2: Preparation of an Organic Solvent-Free Aqueous Stock Solution

This method is suitable for experiments where residual organic solvents may interfere with the results.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., Milli-Q®)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weighing: Weigh the desired amount of this compound powder.

  • Suspension: Add the powder to a sterile container with the appropriate volume of sterile water or PBS (pH 7.2) to achieve the target concentration (e.g., 10 mg/mL in PBS).

  • pH Adjustment (if using water): If using water, slowly add 1 M NaOH dropwise to the suspension while stirring until the powder dissolves and the pH reaches approximately 11.

  • Dissolution: Place the solution in an ultrasonic bath to facilitate complete dissolution until the solution is clear.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Storage: Use this solution immediately. Storage for more than 24 hours is not recommended due to potential instability.

Protocol 3: Preparation of Working Solutions for In Vitro Assays (e.g., MIC Testing)

Working solutions are typically prepared by diluting a high-concentration stock solution into the appropriate cell culture or bacterial growth medium.

Materials:

  • This compound stock solution (from Protocol 1 or 2)

  • Sterile cell culture medium or bacterial broth (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB)

  • Sterile tubes and pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional): Perform an intermediate dilution of the stock solution in the assay medium to a more manageable concentration.

  • Serial Dilution: Perform serial dilutions from the stock or intermediate solution directly in the wells of a microtiter plate using the appropriate assay medium to achieve the desired final concentrations for the experiment.

  • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in the highest concentration well is non-toxic to the cells or bacteria being tested and that all wells (including the untreated control) contain the same final solvent concentration.

Table 4: Typical Working Concentrations of this compound for In Vitro Studies

Assay TypeTypical Concentration RangeNotesReference
MIC Testing 0.05 - 3.13 µg/mL (MIC₉₀)Varies significantly depending on the bacterial species and strain.
Bacterial Susceptibility 1 - 4 mg/L (µg/mL)Effective inhibitory concentrations for many urinary tract infection isolates.
Topoisomerase Inhibition 31.6 - 82.6 µg/mL (IC₅₀)Concentrations required to inhibit purified S. aureus topoisomerase IV and DNA gyrase, respectively.

Visualizations: Workflows and Mechanisms

// Node Definitions start [label="Start: this compound\nPowder", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="1. Weigh Powder", fillcolor="#FFFFFF", fontcolor="#202124"]; choose_solvent [label="2. Choose Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; dissolve_dmso [label="3a. Dissolve in DMSO", fillcolor="#FFFFFF", fontcolor="#202124"]; dissolve_aqueous [label="3b. Dissolve in Aqueous\n(e.g., PBS or pH-adjusted H₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; filter [label="4. Filter Sterilize\n(0.22 µm filter)", fillcolor="#FFFFFF", fontcolor="#202124"]; stock [label="High-Concentration\nStock Solution", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="5. Aliquot for\nSingle Use", fillcolor="#FFFFFF", fontcolor="#202124"]; store [label="6. Store at -20°C / -80°C", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="7. Prepare Working\nSolutions in Assay Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; assay [label="In Vitro Assay", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> weigh [color="#5F6368"]; weigh -> choose_solvent [color="#5F6368"]; choose_solvent -> dissolve_dmso [label="Organic", color="#5F6368"]; choose_solvent -> dissolve_aqueous [label="Aqueous", color="#5F6368"]; dissolve_dmso -> filter [color="#5F6368"]; dissolve_aqueous -> filter [color="#5F6368"]; filter -> stock [color="#5F6368"]; stock -> aliquot [color="#5F6368"]; aliquot -> store [color="#5F6368"]; store -> dilute [label="Thaw one\naliquot", color="#5F6368"]; dilute -> assay [color="#5F6368"]; } }

Caption: Experimental workflow for preparing this compound stock and working solutions.

G

Caption: Mechanism of action of this compound via inhibition of bacterial topoisomerases.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Fleroxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fleroxacin (B1672770) is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and stability testing. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of this compound due to its high sensitivity, specificity, and reproducibility.[4][5][6] This application note provides a detailed protocol for the HPLC analysis of this compound, including method validation parameters and procedures for forced degradation studies.

Chemical Structure

  • IUPAC Name: 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid[1][3]

  • Molecular Formula: C₁₇H₁₈F₃N₃O₃[1]

  • Molecular Weight: 369.34 g/mol [1]

Quantitative Data Summary

The following tables summarize the quantitative data from various validated HPLC methods for the analysis of this compound.

Table 1: HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column YMC pack ODS-AQAgilent XDB-C18 (250 x 4.6 mm, 5 µm)Supelco LC Hisep
Mobile Phase Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v), pH 6.30 with H₃PO₄[4]Acetonitrile:0.1 M Ammonium Formate (pH 4.2) (18:82 v/v)[7]Acetonitrile:Water:Triethylamine (15:85:0.5 v/v/v), pH 6.85 with H₃PO₄[4]
Flow Rate Not Specified1.0 mL/min[7]Not Specified
Detection UV at 280 nm[4]UV at 286 nm[7]UV at 280 nm[4]
Temperature AmbientAmbientAmbient

Table 2: Method Validation Data

ParameterMethod 1Method 2Method 3
Linearity Range 0.01 - 1.30 µg/mL[4]0.2 - 20.0 µg/mL[8]0.01 - 2.0 mg/L (in serum)[9]
Correlation Coefficient (r²) Not Specified1[8]Not Specified
LOD 4.8 ng/mL[4]0.059 µg[8]1 ng/mL (in serum)[9]
LOQ Not Specified0.197 µg[8]Not Specified
Recovery 98 - 101%[4]99.92 - 102.0%[8]Not Specified
Precision (%RSD) Not Specified< 2.0%[8]Not Specified

Experimental Protocols

Protocol 1: Standard and Sample Preparation for Pharmaceutical Dosage Forms (Tablets)

  • Standard Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve in the mobile phase and make up the volume to the mark. This yields a stock solution of 100 µg/mL.

    • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations.

  • Sample Preparation:

    • Weigh and finely powder 20 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Protocol 2: HPLC Analysis

  • System Equilibration:

    • Set up the HPLC system with the chosen column and mobile phase (refer to Table 1).

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Injection:

    • Inject 20 µL of the filtered sample and standard solutions into the HPLC system.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at the specified UV wavelength.

    • Identify the this compound peak by comparing the retention time with that of the standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to evaluate the stability-indicating properties of the analytical method.[10]

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl.[10]

    • Heat the solution at 60-80°C for a specified period (e.g., 2-24 hours).[10]

    • Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH.[10]

    • Heat the solution at 60-80°C for a specified period.[10]

    • Cool, neutralize, and dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[10]

    • Keep the solution at room temperature for a specified period.[10]

    • Dilute to a suitable concentration with the mobile phase before HPLC analysis.[10]

  • Thermal Degradation:

    • Expose solid this compound powder to dry heat (e.g., 60-80°C) in an oven for a specified period.[10]

    • Dissolve the stressed powder in the mobile phase for HPLC analysis.[10]

  • Photodegradation:

    • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10]

    • Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.[10] The primary photodegradation pathways include the oxidative ring opening of the N-methyl piperazine (B1678402) ring and defluorination reactions.[11][12]

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis Standard This compound Reference Standard Weighing_Standard Weighing Standard->Weighing_Standard Sample This compound Tablets Weighing_Sample Weighing and Powdering Sample->Weighing_Sample Dissolution_Standard Dissolution in Mobile Phase Weighing_Standard->Dissolution_Standard Dissolution_Sample Dissolution and Sonication Weighing_Sample->Dissolution_Sample HPLC HPLC System (Pump, Injector, Column, Detector) Dissolution_Standard->HPLC Inject Standard Filtration Filtration (0.45 µm) Dissolution_Sample->Filtration Filtration->HPLC Inject Sample Data_System Data Acquisition and Processing HPLC->Data_System Chromatographic Data Result Final Concentration Data_System->Result Quantification

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation cluster_conditions Degradation Conditions cluster_analysis Analysis of Degradants This compound This compound Drug Substance/Product Acid Acid Hydrolysis (0.1M HCl, Heat) This compound->Acid Base Base Hydrolysis (0.1M NaOH, Heat) This compound->Base Oxidation Oxidative (H₂O₂) This compound->Oxidation Thermal Thermal (Dry Heat) This compound->Thermal Photo Photolytic (Light Exposure) This compound->Photo HPLC_Analysis HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Peak_Purity Peak Purity and Mass Balance HPLC_Analysis->Peak_Purity Result Stability-Indicating Method Peak_Purity->Result

Caption: Forced degradation study workflow for this compound.

References

Fleroxacin in Animal Models of Bacterial Infection: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fleroxacin (B1672770), a broad-spectrum fluoroquinolone antibiotic, in various animal models of bacterial infection. This document details experimental protocols, summarizes key quantitative data, and provides visual representations of underlying mechanisms and workflows to guide researchers in the preclinical evaluation of this antimicrobial agent.

Mechanism of Action

This compound is a synthetic fluoroquinolone that exerts its bactericidal effects by targeting essential bacterial enzymes involved in DNA replication and maintenance.[1][2] Its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] In many Gram-negative bacteria, the principal target is DNA gyrase, which is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of replication.[1] In contrast, topoisomerase IV is the primary target in some Gram-positive bacteria and is essential for the separation of interlinked daughter chromosomes following replication.[3] By forming a stable complex with these enzymes and the bacterial DNA, this compound traps the enzymes in a state where they have cleaved the DNA but cannot reseal it.[2] This leads to the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response, a cellular stress response to extensive DNA damage.[1] Ultimately, this cascade of events results in the inhibition of DNA replication and transcription, leading to bacterial cell death.[2]

Fleroxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DS_Breaks Double-Strand DNA Breaks This compound->DS_Breaks Induces DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables DNA_Gyrase->DS_Breaks Topoisomerase_IV->DNA_Replication_Transcription Enables Topoisomerase_IV->DS_Breaks Cell_Death Bacterial Cell Death SOS_Response SOS Response Activation DS_Breaks->SOS_Response SOS_Response->Cell_Death

Quantitative Data Summary

The following tables summarize the in vitro activity and pharmacokinetic parameters of this compound, providing a basis for dose selection and efficacy prediction in preclinical models.

Table 1: In Vitro Activity of this compound Against Various Bacterial Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.06≤0.25
Salmonella typhimurium0.125-
Pseudomonas spp.->8
Acinetobacter spp.--
Haemophilus influenzae--
Staphylococcus aureus (Methicillin-Susceptible)-≤1
Staphylococcus aureus (Methicillin-Resistant)->8
Staphylococcus epidermidis-≤1
Streptococcus pneumoniae-Resistant
Streptococcus pyogenes-Resistant
Enterococcus spp.->8

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple sources.[4][5]

Table 2: Comparative Efficacy of this compound in Animal Infection Models

Animal ModelInfection TypePathogenThis compound Efficacy MetricComparator(s)
MouseSystemic InfectionEscherichia coliMore potent in vivoNorfloxacin (B1679917)
MouseSystemic InfectionSalmonella typhimuriumMore active in vivoNorfloxacin
RatPyelonephritisE. coli, K. oxytoca, P. aeruginosaGreater bacterial killing effect at lower dosagesOfloxacin[6]
RabbitEndocarditisMethicillin-Resistant S. aureusEqually effective in clearing bacteremia and reducing bacterial countsVancomycin[7]

Experimental Protocols

Detailed methodologies for key animal models used to evaluate the in vivo efficacy of this compound are provided below.

Protocol 1: Murine Systemic Infection (Sepsis) Model

This model is a standard for evaluating the systemic efficacy of antimicrobial agents against lethal bacterial challenges.

Materials:

  • 6-8 week old immunocompetent mice (e.g., ICR, C57BL/6)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Tryptic Soy Broth (TSB) or other appropriate liquid culture medium

  • Sterile 0.9% saline

  • Mucin (optional, to enhance virulence)

  • This compound and vehicle control

  • Syringes and needles for intraperitoneal injection and drug administration

Procedure:

  • Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C. b. Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend to the desired concentration (typically determined by prior dose-ranging studies to establish a lethal dose). c. The final inoculum can be suspended in saline or a 5% mucin solution to enhance virulence.

  • Infection: a. Administer 0.5 mL of the bacterial suspension intraperitoneally (IP) to each mouse.

  • Treatment: a. At a predetermined time post-infection (e.g., 1 hour), administer a single dose of this compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection). b. Use multiple dose levels of this compound to determine the 50% protective dose (PD50).

  • Observation and Endpoint: a. Monitor the mice for signs of infection and mortality for a defined period (e.g., 7 days). b. The primary endpoint is typically survival, and the PD50 is calculated based on the number of surviving animals in each treatment group.

Protocol 2: Rabbit Endocarditis Model

This model is used to assess the efficacy of antibiotics in treating deep-seated infections, such as those affecting the heart valves.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic agents

  • Polyethylene (B3416737) catheter

  • Bacterial strain (e.g., Methicillin-Resistant Staphylococcus aureus - MRSA)

  • This compound and comparator antibiotic (e.g., vancomycin)

  • Surgical instruments

Procedure:

  • Induction of Non-bacterial Thrombotic Endocarditis: a. Anesthetize the rabbit. b. Surgically expose the right carotid artery. c. Introduce a sterile polyethylene catheter and advance it into the left ventricle to induce trauma to the aortic valve, promoting the formation of a sterile thrombus.[8] d. Suture the catheter in place and close the incision.

  • Bacterial Inoculation: a. Approximately 24-48 hours after catheter placement, inject a prepared inoculum of the bacterial strain (e.g., ~10^7 CFU of MRSA) via the marginal ear vein.[9]

  • Treatment: a. Initiate treatment at a specified time post-inoculation. b. Administer this compound (e.g., 30 mg/kg every 8 hours) or a comparator drug (e.g., vancomycin (B549263) 17.5 mg/kg every 6 hours) for a defined duration (e.g., 4 days).[7]

  • Efficacy Assessment: a. At the end of the treatment period, euthanize the animals. b. Aseptically remove the heart and excise the aortic valve vegetations. c. Homogenize the vegetations and perform quantitative bacterial counts (CFU/g of tissue). d. Collect samples from other organs (e.g., kidneys, spleen) for bacterial load determination.[9] e. Blood cultures can be taken throughout the study to monitor for bacteremia.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preclinical in vivo testing of a new antibiotic compound like this compound.

References

Fleroxacin Efficacy in a Rabbit Endocarditis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the efficacy of fleroxacin (B1672770) in treating bacterial endocarditis in a rabbit model, drawing from key experimental findings. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating antimicrobial agents for this severe infection.

Data Summary

The following tables summarize the quantitative data from studies evaluating this compound in the rabbit endocarditis model.

Table 1: this compound Efficacy against Staphylococcus aureus in Rabbit Endocarditis

Bacterial StrainTreatment GroupDosage RegimenDuration (days)Mean Bacterial Count in Vegetations (log10 CFU/g)Development of Resistance
Methicillin-Resistant S. aureus (MRSA)This compound30 mg/kg every 8 h4Not specified, but comparable to vancomycin8% of animals showed resistance (5-fold MIC increase)[1][2]
Methicillin-Resistant S. aureus (MRSA)Vancomycin17.5 mg/kg every 6 h4Not specified, but comparable to this compoundNot reported
Methicillin-Susceptible S. aureus (MSSA)This compound30 mg/kg every 8 h4Significantly reduced compared to controls73% of animals showed resistance (5-fold MIC increase), 27% showed resistance (10-fold MIC increase)[3]
Methicillin-Susceptible S. aureus (MSSA)Vancomycin17.5 mg/kg every 6 h4Significantly reduced compared to controlsNot reported

Table 2: this compound Efficacy against Pseudomonas aeruginosa in Rabbit Endocarditis

Treatment GroupDosage RegimenDuration (days)Mean Bacterial Count in Vegetations (log10 CFU/g)Sterile Vegetations
This compound35 mg/kg every 12 h5Weaker activity compared to other quinolones0%
Amikacin7 mg/kg every 12 h5Significantly reduced vs. controls3/X animals
Ciprofloxacin35 mg/kg every 12 h5More effective than this compound2/X animals
Enoxacin35 mg/kg every 12 h5More effective than this compound3/X animals
Ofloxacin35 mg/kg every 12 h5More effective than this compound3/X animals
Pefloxacin35 mg/kg every 12 h5More effective than this compound2/X animals
Untreated ControlN/A5High bacterial counts0%

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

DosagePeak Serum Concentration (Cmax)Trough Serum Concentration (Cmin)Half-life (t1/2)
10 mg/kg (single dose)>25 µg/g (blood)Not specifiedNot specified
Not specified1.54 µg/ml (aqueous humor), 0.5 µg/ml (vitreous humor)[4][5]Not specifiedNot specified

Experimental Protocols

Rabbit Model of Aortic Valve Endocarditis

This protocol describes the induction of left-sided endocarditis in rabbits, a well-established model for studying the efficacy of antimicrobial agents.[6]

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Sterile polyethylene (B3416737) catheter

  • Surgical instruments for sterile procedures

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Bacterial inoculum (e.g., S. aureus, P. aeruginosa) in sterile saline

  • Antimicrobial agents for treatment

Procedure:

  • Anesthesia: Anesthetize the rabbit using an appropriate protocol.

  • Catheter Insertion: Surgically expose the right carotid artery. Insert a sterile polyethylene catheter into the artery and advance it into the left ventricle, across the aortic valve. The catheter placement induces the formation of nonbacterial thrombotic endocarditis on the aortic valve.[6]

  • Wound Closure: Suture the incision to close the wound.

  • Bacterial Inoculation: 24 to 48 hours after catheter placement, inject a prepared bacterial suspension (e.g., 10^7 CFU in 1 ml of saline) intravenously via the marginal ear vein to induce infective endocarditis.[7]

  • Initiation of Treatment: Begin antimicrobial therapy 24 to 48 hours after bacterial inoculation. Administer the drugs (e.g., this compound, vancomycin) intravenously or intramuscularly at specified dosages and intervals.[1][3][8]

  • Monitoring: Monitor the animals for the duration of the treatment period (typically 4-5 days).

  • Euthanasia and Sample Collection: At the end of the treatment period, euthanize the rabbits. Aseptically remove the heart and other organs (e.g., kidneys, spleen).

  • Quantification of Bacteria: Excise the aortic valve vegetations, weigh them, and homogenize them in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) media to determine the number of viable bacteria (CFU/g of vegetation).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and other antimicrobial agents against the specific bacterial strains used in the endocarditis model should be determined using standard methods.

Materials:

  • Bacterial isolates

  • Mueller-Hinton broth or agar

  • Antimicrobial agent stock solutions

  • Microtiter plates or test tubes

Procedure (Broth Microdilution):

  • Prepare serial twofold dilutions of the antimicrobial agents in Mueller-Hinton broth in a microtiter plate.

  • Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the bacterial suspension and inoculate each well of the microtiter plate to a final concentration of approximately 5 x 10^5 CFU/ml.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow_for_Rabbit_Endocarditis_Model cluster_preparation Phase 1: Induction of Endocarditis cluster_treatment Phase 2: Antimicrobial Treatment cluster_analysis Phase 3: Efficacy Assessment A Anesthetize Rabbit B Insert Catheter across Aortic Valve to Induce Nonbacterial Thrombotic Endocarditis A->B C Allow Rabbit to Recover (24-48h) B->C D Intravenous Injection of Bacterial Inoculum (e.g., S. aureus) C->D E Initiate Treatment (24-48h post-inoculation) D->E F Administer this compound or Control Drug (e.g., Vancomycin) for a Defined Period (e.g., 4 days) E->F G Euthanize Rabbit F->G H Aseptically Remove Heart and Other Organs G->H I Excise, Weigh, and Homogenize Aortic Valve Vegetations H->I J Perform Serial Dilutions and Plate for Bacterial Quantification (CFU/g) I->J K Analyze Data and Compare Treatment Groups J->K

Caption: Experimental workflow for the rabbit endocarditis model.

Fleroxacin_Action_and_Resistance cluster_mechanism Mechanism of Action cluster_resistance Development of Resistance A This compound Enters Bacterial Cell B Inhibits DNA Gyrase and Topoisomerase IV A->B C Blocks DNA Replication and Repair B->C D Bacterial Cell Death C->D E Mutations in Genes Encoding DNA Gyrase and/or Topoisomerase IV C->E Selective Pressure F Reduced Affinity of this compound for its Targets E->F G Decreased Efficacy of this compound F->G

Caption: this compound's mechanism and resistance development.

References

Application of Fleroxacin in Elucidating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin (B1672770), a synthetic broad-spectrum fluoroquinolone antibiotic, serves as a critical tool for investigating the intricate mechanisms of bacterial resistance. By inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV, this compound disrupts DNA replication, leading to bacterial cell death.[1][2][3] This mode of action makes it an ideal probe for studying the evolution and mechanics of resistance, primarily driven by target-site mutations and active efflux systems. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in bacterial resistance studies.

Core Resistance Mechanisms

Bacteria primarily develop resistance to this compound and other fluoroquinolones through two principal mechanisms:

  • Alterations in Target Enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of resistance.[4][5] These mutations alter the binding affinity of this compound to DNA gyrase and topoisomerase IV, respectively, thereby reducing its inhibitory effect. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the secondary target. The accumulation of mutations in both genes can lead to high-level resistance.

  • Overexpression of Efflux Pumps: Bacteria can actively expel this compound from the cell through the overexpression of multidrug efflux pumps, preventing the antibiotic from reaching its intracellular targets. The Resistance-Nodulation-Division (RND) family of efflux pumps, such as MexAB-OprM and MexCD-OprJ in Pseudomonas aeruginosa, plays a significant role in fluoroquinolone resistance. Overexpression of these pumps often confers low-level resistance, which can create a selective pressure for the development of higher-level resistance through target-site mutations.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is a fundamental quantitative measure of a bacterium's susceptibility to an antibiotic. The following tables summarize representative MIC data for this compound against susceptible and resistant bacterial strains, highlighting the impact of different resistance mechanisms.

Table 1: this compound MICs for P. aeruginosa and the Impact of Efflux Pump Overexpression

StrainRelevant Genotype/PhenotypeThis compound MIC (µg/mL)
P. aeruginosa PAO1 (Wild-Type)Baseline efflux1
P. aeruginosa PAO1 derivativenfxB loss-of-function mutation (MexCD-OprJ overexpression)4
P. aeruginosa PAO1 derivativemexR deletion (MexAB-OprM overexpression)2

Data synthesized from studies on P. aeruginosa resistance mechanisms.

Table 2: Impact of Target-Site Mutations on Fluoroquinolone MICs in P. aeruginosa

Isolate GroupAmino Acid Alterations in GyrA and ParCCiprofloxacin (B1669076) MIC Range (µg/mL)Levofloxacin MIC Range (µg/mL)
Group 1Single mutation in gyrA (Thr-83 → Ile)4 - 324 - 32
Group 2Double mutation (gyrA: Thr-83 → Ile; parC: Ser-87 → Leu)8 - 1288 - 128
Group 3Triple mutation (gyrA: Thr-83 → Ile, Asp-87 → Asn; parC: Ser-87 → Leu)32 - 25632 - 256

Note: While this data is for ciprofloxacin and levofloxacin, it is representative of the resistance patterns observed with this compound due to the shared mechanism of action. Data adapted from a study on clinical isolates of P. aeruginosa.

Experimental Protocols

Detailed methodologies are crucial for reproducible research in bacterial resistance. The following are key protocols for studying the effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of this compound against a bacterial isolate.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test bacterial isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile deionized water, with dropwise addition of 0.1 N NaOH to aid dissolution). Filter-sterilize the solution.

  • Prepare Antibiotic Dilutions: a. Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve a final concentration range (e.g., 0.06 to 64 µg/mL). b. Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

Protocol 2: this compound Accumulation Assay Using Fluorometry

This protocol measures the intracellular accumulation of this compound, which is useful for studying efflux pump activity.

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound solution

  • Phosphate-buffered saline (PBS), ice-cold

  • 0.1 M Glycine-HCl, pH 3.0

  • Centrifuge

  • Fluorometer (Excitation: 282 nm, Emission: 442 nm)

Procedure:

  • Cell Preparation: a. Grow bacteria to mid-logarithmic phase. b. Harvest cells by centrifugation, wash with PBS, and resuspend in fresh growth medium to a defined optical density.

  • This compound Exposure: a. Add this compound to the cell suspension at the desired concentration. b. Incubate under appropriate growth conditions for a set time (e.g., 5-10 minutes).

  • Sample Collection and Washing: a. At specified time points, remove aliquots of the cell suspension. b. Immediately centrifuge the aliquots at 4°C to pellet the bacteria. c. Wash the cell pellet with ice-cold PBS to remove extracellular this compound.

  • Lysis and Fluorescence Measurement: a. Resuspend the washed cell pellet in 0.1 M glycine-HCl (pH 3.0) to lyse the cells and release the intracellular this compound. b. Vortex vigorously and incubate at room temperature for at least 60 minutes. c. Centrifuge to remove cell debris. d. Measure the fluorescence of the supernatant using a fluorometer with excitation at 282 nm and emission at 442 nm.

  • Quantification: Determine the intracellular concentration of this compound by comparing the fluorescence reading to a standard curve of known this compound concentrations prepared in 0.1 M glycine-HCl.

Protocol 3: Investigating the Role of Efflux Pumps Using an Efflux Pump Inhibitor (EPI)

This protocol determines if efflux is a significant resistance mechanism by measuring the MIC of this compound in the presence and absence of an EPI.

Materials:

  • This compound

  • Efflux pump inhibitor (EPI), e.g., Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN)

  • All materials listed in Protocol 1

Procedure:

  • Determine Baseline MIC: Determine the MIC of this compound for the bacterial isolate as described in Protocol 1.

  • Prepare Media with EPI: Prepare CAMHB containing a sub-inhibitory concentration of the chosen EPI. The appropriate concentration of the EPI should be determined empirically to ensure it does not inhibit bacterial growth on its own.

  • Perform MIC with EPI: Repeat the MIC determination for this compound as described in Protocol 1, but use the EPI-containing CAMHB for all dilutions and for preparing the bacterial inoculum.

  • Compare Results: A significant reduction (typically a four-fold or greater decrease) in the this compound MIC in the presence of the EPI suggests that efflux is a major mechanism of resistance.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex interactions and experimental processes involved in studying bacterial resistance to this compound.

Fleroxacin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Intracellular Targets Fleroxacin_ext This compound (Extracellular) Fleroxacin_int This compound (Intracellular) Fleroxacin_ext->Fleroxacin_int Passive Diffusion Gyrase DNA Gyrase (gyrA/gyrB) Fleroxacin_int->Gyrase TopoIV Topoisomerase IV (parC/parE) Fleroxacin_int->TopoIV Replication DNA Replication & Transcription Gyrase->Replication DS_Breaks Double-Strand DNA Breaks Gyrase->DS_Breaks Inhibition TopoIV->Replication TopoIV->DS_Breaks Inhibition Cell_Death Cell Death DS_Breaks->Cell_Death

Caption: this compound's mechanism of action in susceptible bacteria.

Resistance_Mechanisms cluster_cell_resistant Resistant Bacterial Cell cluster_mutated_targets Mutated Targets Fleroxacin_ext This compound (Extracellular) Fleroxacin_int This compound (Intracellular) Fleroxacin_ext->Fleroxacin_int Passive Diffusion Mut_Gyrase Mutated DNA Gyrase (gyrA/gyrB mutations) Fleroxacin_int->Mut_Gyrase Reduced Binding Mut_TopoIV Mutated Topoisomerase IV (parC/parE mutations) Fleroxacin_int->Mut_TopoIV Reduced Binding Efflux_Pump Efflux Pump (e.g., MexAB-OprM) Fleroxacin_int->Efflux_Pump Binding Survival Bacterial Survival & Proliferation Mut_Gyrase->Survival Mut_TopoIV->Survival Efflux_Pump->Fleroxacin_ext Active Efflux

Caption: Key mechanisms of bacterial resistance to this compound.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

SOS_Response_Pathway This compound This compound DNA_Damage Double-Strand DNA Breaks This compound->DNA_Damage induces RecA RecA Activation DNA_Damage->RecA LexA_Cleavage LexA Autocleavage RecA->LexA_Cleavage Stimulates LexA LexA Repressor Transcription Transcription LexA->Transcription Represses LexA_Cleavage->LexA inactivates SOS_Genes SOS Genes (DNA repair, etc.) Cell_Survival Cell Survival & Mutation SOS_Genes->Cell_Survival Transcription->SOS_Genes Expression

Caption: this compound-induced SOS response signaling pathway.

References

Fleroxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fleroxacin (B1672770) as a reference standard in antibiotic research. This document outlines its mechanism of action, antimicrobial spectrum, and key pharmacokinetic and pharmacodynamic parameters. Detailed protocols for standardized in vitro susceptibility testing methods are provided to ensure accurate and reproducible results.

Introduction to this compound

This compound is a third-generation synthetic fluoroquinolone antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its consistent in vitro activity and well-characterized pharmacokinetic profile make it a suitable reference standard for the evaluation of new antimicrobial agents and for quality control in susceptibility testing.

Mechanism of Action: this compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, this compound induces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[3]

G This compound This compound Enters Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV Complex Stable this compound-Enzyme-DNA Complex Formation DNA_Gyrase->Complex Topo_IV->Complex Replication_Fork DNA Replication Fork Supercoiling Relaxation of Positive Supercoils Replication_Fork->Supercoiling Primary Target in Gram-negative Decatenation Decatenation of Daughter Chromosomes Replication_Fork->Decatenation Primary Target in Gram-positive Supercoiling->DNA_Gyrase Primary Target in Gram-negative Decatenation->Topo_IV Primary Target in Gram-positive DSB Double-Strand DNA Breaks Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of this compound.

Quantitative Data

In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a variety of clinically relevant bacteria, providing a benchmark for its antimicrobial potency.

Table 1: this compound MIC Values for Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli0.010.03
Enterobacteriaceae≤0.1252
Haemophilus influenzae0.060.06
Pseudomonas aeruginosa2.04.0
Pseudomonas cepacia2.016.0
Multiresistant Enteric Bacteria-79-100% Susceptible

Data compiled from multiple sources.[2][3][4]

Table 2: this compound MIC Values for Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus0.51.0
Staphylococci≤0.54
Streptococci1≥8

Data compiled from multiple sources.[2][3]

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for interpreting in vitro data and designing relevant experiments.

Table 3: Key Pharmacokinetic and Pharmacodynamic Properties of this compound

ParameterValueReference
Bioavailability~100% (oral)[5]
Protein Binding23%[5]
Elimination Half-life10-12 hours[5]
Primary Route of EliminationRenal (60-70%)[5]
Post-Antibiotic Effect (PAE) vs. S. aureus (at MIC)2.1 hours[6]
Post-Antibiotic Effect (PAE) vs. E. coli (at MIC)1.9 hours[6]

Experimental Protocols

The following protocols are based on established methodologies and provide a framework for using this compound as a reference standard in key antibiotic susceptibility assays.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test organism(s)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator (35°C ± 2°C)

Protocol:

  • Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to a working concentration.

  • Prepare Microdilution Plates: Perform serial two-fold dilutions of the this compound working solution in CAMHB within the wells of a 96-well plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

G cluster_prep Preparation cluster_exp Experiment cluster_res Results A Prepare this compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Plate for Visible Growth E->F G Determine MIC F->G

Figure 2: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Materials listed for MIC determination

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Tryptic Soy Agar (TSA) or other suitable solid media

  • Sterile saline for dilutions

Protocol:

  • Determine MIC: First, determine the MIC of this compound for the test organism as described above.

  • Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension as for the MIC test and dilute it in pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare Test Tubes: Set up a series of sterile tubes containing CAMHB with this compound at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the standardized bacterial suspension and incubate at 35-37°C in a shaking incubator.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions in sterile saline, and plate onto TSA.

  • Colony Counting: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.

Materials:

  • Materials listed for the time-kill assay

  • Centrifuge

Protocol:

  • Bacterial Preparation: Grow a bacterial culture to the logarithmic phase.

  • Antibiotic Exposure: Expose the bacterial culture to a specific concentration of this compound (e.g., a multiple of the MIC) for a defined period (typically 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Antibiotic Removal: Remove the this compound by centrifugation and washing the bacterial pellet with fresh, pre-warmed CAMHB.

  • Regrowth Monitoring: Resuspend the washed bacteria in fresh CAMHB and monitor bacterial growth over time by performing viable counts at regular intervals, as in the time-kill assay.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count of CFU in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

This compound as a Reference Standard

The use of this compound as a reference standard is essential for ensuring the accuracy and comparability of antibiotic susceptibility testing results.

G cluster_qc Quality Control cluster_test Assay Validation cluster_eval Evaluation QC_Strain Known QC Strain (e.g., E. coli ATCC 25922) MIC_Assay Perform MIC Assay QC_Strain->MIC_Assay Fleroxacin_Standard This compound Reference Standard Fleroxacin_Standard->MIC_Assay Result Obtain MIC Value MIC_Assay->Result Compare Compare Result to Expected Range Result->Compare Decision Assay Validated? Compare->Decision Proceed with\nTest Strains Proceed with Test Strains Decision->Proceed with\nTest Strains Troubleshoot\nAssay Troubleshoot Assay Decision->Troubleshoot\nAssay

Figure 3: Logical workflow for using this compound as a reference standard.

By including this compound in parallel with investigational compounds, researchers can:

  • Validate Assay Performance: Confirm that the test system is performing correctly by obtaining MIC values for this compound against quality control strains that fall within an expected range.

  • Normalize Data: Compare the activity of new compounds to a well-established standard, providing a relative measure of potency.

  • Ensure Inter-laboratory Reproducibility: Facilitate the comparison of data generated in different laboratories and at different times.

Conclusion

This compound's well-documented antibacterial activity, mechanism of action, and favorable pharmacokinetic properties establish it as a valuable reference standard in antibiotic research. The detailed protocols and quantitative data presented in these application notes are intended to support researchers in conducting robust and reproducible in vitro susceptibility studies, thereby contributing to the discovery and development of new and effective antimicrobial agents.

References

Determining Fleroxacin Cytotoxicity in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fleroxacin (B1672770) is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair, ultimately leading to bacterial cell death. While effective against a wide array of bacteria, evaluating the potential cytotoxicity of this compound in mammalian cells is a critical aspect of drug safety assessment and development. These application notes provide detailed protocols for a panel of standard cell-based assays to quantitatively assess the cytotoxic effects of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A key parameter for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the cytotoxic effects of this compound and the related fluoroquinolone, ciprofloxacin (B1669076), on different cell lines.

Cell LineCell TypeDrugConcentration RangeAssay Method(s)Key FindingsReference
MBT-2Mouse Bladder Transitional Cell CarcinomaThis compound50-800 µg/mLMTT Assay, Cell CountingSignificant dose-dependent inhibition of cell proliferation.[1]
T24Human Bladder Transitional Cell CarcinomaThis compound50-800 µg/mLMTT Assay, Cell CountingSignificant dose-dependent inhibition of cell proliferation.[1]
MBT-2Mouse Bladder Transitional Cell CarcinomaCiprofloxacin50-800 µg/mLMTT Assay, Cell CountingCiprofloxacin showed significantly greater inhibitory activity on cell proliferation compared to this compound in this cell line.[1]
T24Human Bladder Transitional Cell CarcinomaCiprofloxacin50-800 µg/mLMTT Assay, Cell CountingThe cytotoxic effects of ciprofloxacin and this compound were not significantly different in this cell line.[1]

Signaling Pathways in this compound-Induced Cytotoxicity

Fluoroquinolones can induce apoptosis in mammalian cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. While the precise signaling cascade for this compound is not fully elucidated in all cell types, the general mechanism of fluoroquinolone-induced apoptosis provides a framework for its cytotoxic action.

Fleroxacin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound DNA_Damage DNA Damage / Topoisomerase II Inhibition This compound->DNA_Damage Death_Receptors Death Receptors (e.g., Fas) This compound->Death_Receptors Putative p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Putative signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound using common in vitro assays.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Treatment 3. Treatment of Cells with this compound (Incubate for a defined period, e.g., 24, 48, 72h) Cell_Culture->Treatment Fleroxacin_Prep 2. This compound Dilution Series Fleroxacin_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Annexin_V_PI Annexin V/PI Staining (Apoptosis) Treatment->Annexin_V_PI Caspase_Assay Caspase-3 Assay (Apoptosis) Treatment->Caspase_Assay Data_Analysis 4. Data Acquisition and Analysis (e.g., Spectrophotometry, Flow Cytometry) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Annexin_V_PI->Data_Analysis Caspase_Assay->Data_Analysis Results 5. Determination of Cytotoxicity (e.g., IC50 calculation) Data_Analysis->Results

General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Flow cytometer

  • This compound stock solution

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.

Materials:

  • Caspase-3 colorimetric or fluorometric assay kit

  • This compound stock solution

  • Cell lysis buffer

  • Microplate reader (for colorimetric or fluorometric detection)

Protocol:

  • Seed and treat cells with this compound as described in the previous protocols.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cell pellet in the provided chilled cell lysis buffer.

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

  • Add a specific amount of protein lysate (e.g., 50-200 µg) to each well of a 96-well plate.

  • Add the caspase-3 substrate and reaction buffer to each well according to the kit's instructions.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence using a microplate reader.

References

Troubleshooting & Optimization

Fleroxacin Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fleroxacin (B1672770) in aqueous buffers.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation of this compound solutions.

Issue: this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause 1: pH is near the isoelectric point.

    • Explanation: this compound is an amphoteric molecule, meaning it has both acidic and basic groups. Its solubility is at a minimum at its isoelectric point (pI).[1] The pKa values for this compound are approximately 5.44-5.5 for the acidic group and 6.06-8.8 for the basic group.[1][2]

    • Troubleshooting Step: Measure the pH of your this compound suspension. Adjust the pH to be more acidic (below pH 5.4) or more basic (above pH 8.8) to significantly increase solubility.[1] this compound is slightly soluble in sodium hydroxide (B78521) solutions.[1]

  • Possible Cause 2: Concentration exceeds the solubility limit.

    • Explanation: The amount of this compound you are attempting to dissolve may be higher than its maximum solubility in the selected buffer system at the experimental temperature.

    • Troubleshooting Step: Compare your target concentration with the known solubility data (see Table 1). If a higher concentration is necessary, consider pH adjustment or the use of a different solvent system.[1]

Issue: this compound precipitates out of solution after initial dissolution.

  • Possible Cause 1: Change in pH.

    • Explanation: The pH of the solution may have shifted, causing this compound to fall out of solution. This can occur when mixing your this compound stock with other solutions that have different buffering capacities.[1]

    • Troubleshooting Step: Re-measure the pH of the final solution. If it has shifted towards the isoelectric point of this compound, adjust it accordingly to re-dissolve the precipitate.[1]

  • Possible Cause 2: Temperature change.

    • Explanation: If heat was used to aid dissolution, cooling the solution to room temperature or below can decrease solubility and lead to precipitation.[1][3]

    • Troubleshooting Step: If your experimental parameters allow, try to maintain a constant, slightly elevated temperature. Otherwise, you may need to work with a lower, more stable concentration of this compound.[1]

  • Possible Cause 3: Solvent evaporation.

    • Explanation: Over time, especially if the solution container is not properly sealed, the solvent can evaporate. This increases the concentration of this compound, potentially exceeding its solubility limit and causing precipitation.[1]

    • Troubleshooting Step: Ensure your solution containers are well-sealed, especially during long-term storage or experiments.

  • Possible Cause 4: Interaction with metal cations.

    • Explanation: Some fluoroquinolones can interact with metal cations, which can influence their solubility. While some studies suggest metal cations can increase or have no effect on the solubility of certain fluoroquinolones, this interaction is a potential factor to consider.[4]

    • Troubleshooting Step: Review the composition of your buffer and media for high concentrations of divalent or trivalent metal cations. If chelation is suspected, consider using a different buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in standard aqueous buffers?

A1: The aqueous solubility of this compound is highly dependent on the pH of the solution. In Phosphate Buffered Saline (PBS) at a physiological pH of 7.2, the solubility is approximately 10 mg/mL.[1][5] However, in pure water, its predicted solubility is significantly lower, around 0.284 mg/mL.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: this compound possesses both a carboxylic acid group and a piperazinyl group, making it an amphoteric compound.[1] Its solubility is lowest at its isoelectric point and increases substantially in both acidic and alkaline conditions.[1] By adjusting the pH away from the isoelectric range, you can achieve much higher concentrations in solution.

Q3: Can I use organic solvents to prepare a this compound stock solution?

A3: Yes, this compound is soluble in some organic solvents. It is reported to be soluble in Dimethyl Sulfoxide (DMSO) at approximately 15 mg/mL and in Dimethylformamide (DMF) at about 0.1 mg/mL.[5] When preparing stock solutions in organic solvents, it is critical to ensure that the final concentration of the organic solvent in your aqueous experimental medium is insignificant to avoid potential physiological effects.[5]

Q4: Are there alternative forms of this compound with better solubility?

A4: Yes, pharmaceutical salt formation can improve solubility. For example, a this compound-D-tartaric acid dihydrate salt has been shown to have a solubility of 9.71 mg/mL in water and 1.82 mg/mL in a pH 7.4 buffer, which is significantly higher than the parent this compound.[6]

Q5: For how long can I store an aqueous solution of this compound?

A5: It is not recommended to store aqueous solutions of this compound for more than one day.[5] Prepare fresh solutions for your experiments to ensure stability and avoid potential precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/BufferpHTemperature (°C)Solubility
Phosphate Buffered Saline (PBS)7.2Not Specified~10 mg/mL[1][5]
Water (Predicted)NeutralNot Specified0.284 mg/mL[1][2]
WaterNot SpecifiedNot Specified0.39 mg/mL[6]
Buffer7.4Not Specified0.71 mg/mL[6]
Dimethyl Sulfoxide (DMSO)N/ANot Specified~15 mg/mL[5]
Dimethylformamide (DMF)N/ANot Specified~0.1 mg/mL[5]
0.1 M NaOH>12Not Specified9.17 mg/mL[7]

Table 2: pKa Values for this compound

Functional GrouppKa Value
Carboxylic Acid (Strongest Acidic)5.44 - 5.5[1][2]
Piperazinyl Group (Strongest Basic)6.06 - 8.8[1][2]

Experimental Protocols

Protocol 1: Standard Method for Preparing this compound Solution in Aqueous Buffer

This protocol describes a method for preparing a this compound solution where the pH is adjusted to enhance solubility.

  • Weigh this compound: Accurately weigh the desired amount of this compound crystalline solid.

  • Initial Suspension: Add the this compound powder to a volumetric flask containing approximately 80% of the final volume of the desired aqueous buffer.[1]

  • Stirring: Begin stirring the suspension at room temperature using a magnetic stirrer.

  • pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while continuously monitoring the pH of the suspension with a calibrated pH meter.[1]

  • Dissolution: Continue adding the acid or base until the this compound powder is completely dissolved and the solution appears clear. Note the final pH.[1]

  • Final Volume: Add the remaining buffer to reach the final desired volume and mix thoroughly.

  • Sterilization (Optional): If required for the experiment, sterile filter the solution using a 0.22 µm filter.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is a standard method for determining the thermodynamic equilibrium solubility of a compound.[8][9][10]

  • Preparation: Add an excess amount of this compound powder to several vials, each containing a known volume of the specific aqueous buffer to be tested (e.g., buffers at pH 1.2, 4.5, and 6.8).[8] The presence of undissolved solid should be visually confirmed.

  • Incubation: Seal the vials and place them in a mechanical shaker or agitator. Incubate at a constant temperature (e.g., 37 ± 1 °C) for an extended period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[8][11]

  • Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the vials.[8]

  • Separation: Immediately separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).[11] To avoid precipitation due to temperature changes, samples should be diluted immediately if they will be held at room temperature before analysis.[8][11]

  • Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Equilibrium Confirmation: Equilibrium is reached when the concentration of this compound in solution remains constant over several consecutive time points.[8]

Visualizations

Fleroxacin_Solubility_pH cluster_pH_Scale pH Scale cluster_this compound This compound State cluster_Solubility Resulting Solubility Low_pH Low pH (Acidic) pI Isoelectric Point (pI) (pH ≈ 5.7) Cationic Cationic Form (Protonated) Low_pH->Cationic Protonation High_pH High pH (Alkaline) Zwitterionic Zwitterionic Form (Neutral) pI->Zwitterionic Net Charge ≈ 0 Anionic Anionic Form (Deprotonated) High_pH->Anionic Deprotonation High_Sol_1 High Solubility Cationic->High_Sol_1 Increased Low_Sol LOWEST SOLUBILITY Zwitterionic->Low_Sol Decreased High_Sol_2 High Solubility Anionic->High_Sol_2 Increased

Caption: Relationship between pH, this compound ionization state, and aqueous solubility.

Experimental_Workflow start Start: Weigh This compound Powder suspend Suspend in 80% of final buffer volume start->suspend stir Stir suspension at room temperature suspend->stir monitor_pH Monitor pH continuously stir->monitor_pH adjust_pH Add 0.1 M HCl or 0.1 M NaOH dropwise monitor_pH->adjust_pH If needed check_dissolution Is solution clear? adjust_pH->check_dissolution check_dissolution->monitor_pH No final_volume Add buffer to final volume check_dissolution->final_volume Yes end End: this compound Solution Ready final_volume->end

Caption: Workflow for preparing a this compound solution by pH adjustment.

References

Improving Fleroxacin stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on maintaining the stability of Fleroxacin for long-term experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the reliability and reproducibility of your research.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

IssuePotential CauseRecommended Action
Precipitation in stock solution Solvent saturation or temperature change: The concentration of this compound may be too high for the chosen solvent, or the solution may have been stored at a temperature that decreases its solubility.1. Gently warm the solution to 37°C to see if the precipitate redissolves. 2. If precipitation persists, dilute the solution with more of the same solvent. 3. Consider preparing a fresh stock solution at a slightly lower concentration.
Precipitation upon addition to cell culture media pH shock or interaction with media components: The pH of the stock solution may be significantly different from the media, causing this compound to become insoluble. This compound can also chelate with divalent cations like Mg²⁺ and Ca²⁺ present in the media.[1]1. Pre-warm the culture media to 37°C before adding the this compound stock solution.[2] 2. Add the stock solution dropwise while gently swirling the media to ensure rapid mixing and buffering.[1][2] 3. Keep the final concentration of organic solvents (like DMSO) below 0.5% to minimize toxicity and solubility issues.[2]
Solution turns yellow Photodegradation: this compound is known to be sensitive to light and can degrade upon exposure, which may result in a color change.1. Always store this compound, both as a solid and in solution, in amber vials or wrapped in aluminum foil to protect from light. 2. Prepare fresh solutions for your experiments whenever possible. 3. If you suspect degradation, it is advisable to verify the concentration and purity of your solution using HPLC.
Unexpected peaks in HPLC chromatogram Degradation of this compound: The appearance of new peaks suggests the presence of degradation products.1. Confirm the identity of the main peak as this compound using a reference standard. 2. Review the storage conditions of your sample, paying close attention to light exposure and temperature. 3. Consider performing forced degradation studies (acid, base, oxidation, light) to identify the potential degradation products.
Loss of antibacterial activity Chemical degradation: The active this compound concentration may have decreased due to instability.1. Ensure that stock solutions are stored correctly and within their recommended shelf-life. 2. Use a validated stability-indicating HPLC method to quantify the amount of this compound remaining. 3. Prepare fresh dilutions from a new stock solution for your experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound stock solutions?

This compound stock solutions should be stored protected from light. For long-term storage, it is recommended to keep them at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

2. What solvents can be used to prepare this compound stock solutions?

This compound has variable solubility. Here are some common solvents:

  • Aqueous solutions: this compound is sparingly soluble in water. To achieve higher concentrations (e.g., 33.33 mg/mL), ultrasonication and pH adjustment to 11 with NaOH are required.

  • 0.1 M NaOH: A concentration of 9.17 mg/mL can be achieved with ultrasonication and pH adjustment to 12.

  • DMSO: this compound is soluble in DMSO at approximately 15 mg/mL.

  • PBS (pH 7.2): The solubility in PBS is around 10 mg/mL, but it is not recommended to store aqueous solutions for more than one day.

3. How does pH affect the stability of this compound?

The stability of this compound is pH-dependent. It is more susceptible to degradation in acidic and alkaline conditions compared to a neutral pH. Interestingly, for photodegradation, a lower pH (around 4.0) has been shown to enhance photostability in injections.

4. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Photodegradation: This is a major concern for this compound. Exposure to light, especially UV irradiation, can lead to defluorination, cyclization, and oxidative ring opening of the piperazine (B1678402) side chain. The degradation products can differ depending on the concentration of the this compound solution.

  • Hydrolysis: this compound can degrade in the presence of water, particularly under acidic or alkaline conditions.

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of this compound.

5. Is this compound stable at room temperature?

While this compound as a solid may be shipped at room temperature, for long-term stability, it should be stored at -20°C. Solutions of this compound, especially in aqueous buffers, are not recommended for long-term storage at room temperature and should be prepared fresh.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Photodegradation of this compound in Solution

Stress ConditionDurationThis compound Remaining (%)Major Degradation Products Formed (%)
Visible Light180 min~100%Not significant
Photocatalyst (g-C3N4) + Visible Light180 min38.4%61.6%
UV Irradiation (2 mg/mL solution)1 day87.6%Impurity II
UV Irradiation (2 mg/mL solution)10 days0.5%Almost completely converted to Impurity II
UV Irradiation (100 mg/mL solution)10 days73.1%Impurity III

Data adapted from references.

Table 2: Forced Degradation of a Related Fluoroquinolone (Prulifloxacin) Suggesting Potential this compound Instability

Stress ConditionThis compound Degradation
Acid Hydrolysis (0.1 M HCl at 80°C for 24h)Extensive Degradation
Base Hydrolysis (0.1 M NaOH at 80°C for 24h)Extensive Degradation
Oxidative (3% H₂O₂ at RT for 24h)Extensive Degradation
Thermal (80°C for 48h)Stable
Photolytic (ICH guidelines)Stable

Note: This data for Prulifloxacin suggests potential degradation pathways for this compound under similar conditions, but specific studies on this compound are recommended for accurate assessment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in an Aqueous Alkaline Solution

This protocol is suitable for preparing a high-concentration aqueous stock solution.

Materials:

  • This compound powder

  • Sterile, purified water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ultrasonic bath

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add an appropriate volume of sterile water to achieve a concentration slightly less than the target.

  • While stirring, slowly add 1 M NaOH dropwise until the this compound powder dissolves and the pH reaches approximately 11.

  • Place the solution in an ultrasonic bath to facilitate dissolution until the solution is clear.

  • Adjust the final volume with sterile water to reach the target concentration.

  • Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into light-protected tubes for storage at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a stability-indicating HPLC method to determine the concentration of this compound and detect degradation products.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: YMC pack ODS-AQ (or equivalent reversed-phase C18 column).

  • Mobile Phase: Acetonitrile:Water:Triethylamine (50:50:0.5 v/v/v).

  • pH: Adjust to 6.30 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dilute an aliquot of the stored this compound stock solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Forced Degradation (Optional): To confirm the method is stability-indicating, expose the this compound solution to stress conditions such as heat (e.g., 80°C), strong acid (e.g., 0.1 M HCl), strong base (e.g., 0.1 M NaOH), or intense UV light for a defined period. Neutralize the acid/base-stressed samples before analysis.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve. The appearance of new peaks indicates the presence of degradation products.

Visualizations

Fleroxacin_Degradation_Pathways cluster_stress Stress Conditions cluster_products Degradation Reactions This compound This compound Light Light (Photodegradation) This compound->Light Acid_Base Acid/Base (Hydrolysis) This compound->Acid_Base Oxidizing_Agents Oxidizing Agents (Oxidation) This compound->Oxidizing_Agents Defluorination Defluorination & Cyclization Light->Defluorination Ring_Opening Oxidative Ring Opening (Piperazine Side Chain) Light->Ring_Opening Other_Products Other Hydrolysis & Oxidation Products Acid_Base->Other_Products Oxidizing_Agents->Other_Products Stability_Assessment_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution Store_Samples Store Aliquots under Defined Conditions (e.g., Temp, Light) Prep_Stock->Store_Samples Dark_Control Prepare Dark Control Prep_Stock->Dark_Control Time_Points Withdraw Samples at Time Points Store_Samples->Time_Points Dark_Control->Time_Points Prep_HPLC Prepare Samples for HPLC Analysis Time_Points->Prep_HPLC Run_HPLC Run Stability-Indicating HPLC Method Prep_HPLC->Run_HPLC Quantify Quantify this compound Concentration Run_HPLC->Quantify Identify_Deg Identify & Quantify Degradation Products Run_HPLC->Identify_Deg Assess Assess Stability & Determine Shelf-Life Quantify->Assess Identify_Deg->Assess Troubleshooting_Logic Start Issue Observed? Precipitation Precipitation? Start->Precipitation Color_Change Color Change? Precipitation->Color_Change No Action_Precipitation Action: - Warm/Dilute Solution - Check pH & Media Compatibility Precipitation->Action_Precipitation Yes Loss_Activity Loss of Activity? Color_Change->Loss_Activity No Action_Color Action: - Protect from Light - Prepare Fresh Solution Color_Change->Action_Color Yes Action_Activity Action: - Verify Storage Conditions - Quantify with HPLC - Use New Stock Loss_Activity->Action_Activity Yes End Issue Resolved Loss_Activity->End No Action_Precipitation->End Action_Color->End Action_Activity->End

References

Technical Support Center: Mechanisms of Fleroxacin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their work on Fleroxacin resistance in Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My P. aeruginosa isolate shows high-level resistance to this compound. What are the primary resistance mechanisms I should investigate?

A1: High-level fluoroquinolone resistance in P. aeruginosa typically arises from a combination of two main mechanisms:

  • Target Site Mutations: Alterations in the DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) enzymes, which are the primary targets of fluoroquinolones. Mutations in the Quinolone Resistance-Determining Regions (QRDRs) of these genes prevent the drug from binding effectively.[1][2][3] The gyrA gene is often considered the primary target, and subsequent mutations in parC can lead to even higher levels of resistance.[4][5]

  • Overexpression of Efflux Pumps: P. aeruginosa possesses several multidrug resistance (MDR) efflux pumps that actively expel antibiotics from the cell.[6][7] The most clinically significant for fluoroquinolone resistance are the Resistance-Nodulation-Division (RND) family pumps, including MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM.[8][9][10][11] Overexpression is often caused by mutations in the regulatory genes that control these pumps, such as mexR for MexAB-OprM and nfxB for MexCD-OprJ.[8][9]

A logical first step is to sequence the QRDRs of gyrA and parC. If mutations are found, the next step is to assess the activity of efflux pumps.

Q2: How can I determine if efflux pumps are responsible for the observed this compound resistance in my isolates?

A2: You can use a phenotypic assay with an efflux pump inhibitor (EPI). The most common EPI used for P. aeruginosa is Phenylalanine-Arginine Beta-Napthylamide (PAβN).[9][12] The principle is to measure the Minimum Inhibitory Concentration (MIC) of this compound with and without the EPI.

  • Troubleshooting Guide:

    • Issue: No change in MIC is observed after adding PAβN.

      • Possible Cause 1: The resistance is not mediated by the efflux pumps that PAβN inhibits. The primary mechanism might be target site mutations.

      • Possible Cause 2: The concentration of PAβN is too low. Ensure you are using an effective concentration (e.g., 40 mg/L) that is not toxic to the bacteria on its own.[1]

      • Possible Cause 3: The isolate possesses an EPI-insensitive efflux pump.

    • Observation: A significant reduction (typically ≥4-fold) in the this compound MIC in the presence of PAβN strongly suggests that efflux pump overexpression is contributing to the resistance.[1][12]

Q3: My sequencing results show a Thr83→Ile substitution in GyrA. How much of an impact does this single mutation typically have on this compound resistance?

A3: The Thr83→Ile substitution in GyrA is one of the most frequently reported mutations and is known to confer a significant level of fluoroquinolone resistance.[4][5][13] Isolates with only this single mutation often exhibit resistance.[13] However, very high-level resistance usually involves additional mutations, either a second mutation in gyrA or a mutation in parC (e.g., Ser87→Leu).[5][14] The combination of mutations in both gyrA and parC has an additive effect on the resistance level.[3][15]

Q4: I want to quantify the expression of efflux pump genes like mexA. My qRT-PCR results are inconsistent. What are some common pitfalls?

A4: Inconsistent qRT-PCR results can be frustrating. Here are some troubleshooting steps:

  • RNA Quality: Ensure your RNA is high quality and free of genomic DNA contamination. Always perform a DNase treatment step.

  • Primer Design: Use validated primers specific to your target genes (mexA, mexC, etc.) and a suitable housekeeping gene for normalization (e.g., rpsL, rpoD).

  • Growth Phase: The expression of efflux pumps can be growth-phase dependent. Ensure you are consistently harvesting cells from the same growth phase (e.g., mid-logarithmic phase) for all experiments.

  • Inducing Conditions: Expression of some efflux pumps can be induced by the presence of antibiotics or other stressors.[16] Be mindful of your culture conditions.

Data Presentation: Impact of Resistance Mechanisms

The following tables summarize the quantitative impact of common resistance mechanisms on fluoroquinolone MICs in P. aeruginosa.

Table 1: Effect of Target Site Mutations on Ciprofloxacin MIC

Strain/GenotypeMutation(s)Ciprofloxacin MIC (μg/mL)Fold Increase vs. Wild-Type
Wild-Type (PA14)None0.1251
gyrA (T83I)Thr83→Ile216
gyrA (D87N)Asp87→Asn18
parC (S87L)Ser87→Leu0.252
gyrA (T83I) + parC (S87L)Double Mutant864
(Data adapted from studies on isogenic mutants to illustrate the additive effect of mutations.[3][15])

Table 2: Effect of Efflux Pump Overexpression on Ciprofloxacin MIC

Strain/GenotypeMechanismCiprofloxacin MIC (μg/mL)Fold Increase vs. Wild-Type
Wild-Type (PA14)Basal Efflux Expression0.1251
ΔmexRMexAB-OprM Overexpression0.54
ΔnfxBMexCD-OprJ Overexpression216
ΔmexZMexXY-OprM Overexpression0.252
(Data adapted from studies on isogenic efflux regulator knockout mutants.[3])

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Preparation:

    • Prepare a stock solution of this compound.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Leave one well as a growth control (no antibiotic).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading:

    • The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

  • For Efflux Pump Inhibition:

    • Repeat the entire procedure on a separate plate, adding a fixed, sub-inhibitory concentration of PAβN (e.g., 40 mg/L) to the CAMHB in every well.[1] Compare the MIC values obtained with and without the inhibitor.

Protocol 2: Sequencing of gyrA and parC QRDRs

This protocol amplifies and sequences the key regions where resistance mutations occur.

  • DNA Extraction: Extract high-quality genomic DNA from the P. aeruginosa isolate.

  • PCR Amplification:

    • Design or use previously validated primers that flank the QRDRs of the gyrA and parC genes.

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction includes:

      • Template DNA (50-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • dNTPs

      • Polymerase and Buffer

    • Use an appropriate thermal cycling program (e.g., initial denaturation at 95°C, followed by 30 cycles of denaturation, annealing, and extension, and a final extension).

  • Purification and Sequencing:

    • Verify the PCR product size on an agarose (B213101) gel.

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the resulting sequence with the wild-type gyrA and parC sequences (e.g., from strain PAO1) to identify any nucleotide and corresponding amino acid changes.[2]

Mandatory Visualizations

Logical Workflow for Investigating this compound Resistance

G start P. aeruginosa isolate shows this compound resistance (High MIC) mic_epi Determine MIC with/without Efflux Pump Inhibitor (PAβN) start->mic_epi Start Investigation sequence Sequence QRDRs of gyrA and parC genes mic_epi->sequence No / Minor MIC reduction res_mic Result: ≥4-fold MIC reduction mic_epi->res_mic Yes res_seq Result: Mutations found (e.g., gyrA T83I) sequence->res_seq Yes conc_efflux Conclusion: Efflux is a major contributor to resistance sequence->conc_efflux No mutations found, but efflux activity high q_pcr Quantify efflux pump gene expression (qRT-PCR) (e.g., mexA, nfxB) res_q_pcr Result: Gene overexpression confirmed q_pcr->res_q_pcr res_mic->q_pcr conc_target Conclusion: Target site mutation is a major cause of resistance res_seq->conc_target conc_both Conclusion: Resistance is multifactorial (Target + Efflux) res_seq->conc_both res_q_pcr->conc_efflux res_q_pcr->conc_both

Caption: A decision-making workflow for identifying this compound resistance mechanisms.

Regulation of the MexAB-OprM Efflux Pump

G cluster_operon mexAB-oprM Operon cluster_translation mexA mexA mexB mexB pump_protein MexAB-OprM Efflux Pump mexA->pump_protein Transcription & Translation oprM oprM mexR_gene mexR gene mexR_protein MexR Repressor (Dimer) mexR_gene->mexR_protein Transcription & Translation promoter_mexA Promoter mexR_protein->promoter_mexA Binds & Represses mexR_mutant Mutated/Inactive MexR Repressor mexR_mutant->promoter_mexA Fails to Bind

Caption: Transcriptional regulation of the MexAB-OprM efflux pump by the MexR repressor.

References

Technical Support Center: Overcoming Fleroxacin Efflux Pump-Mediated Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming Fleroxacin efflux pump-mediated resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance?

A1: Resistance to this compound, a fluoroquinolone antibiotic, primarily occurs through three main mechanisms:

  • Target Enzyme Mutations: The most common resistance mechanism involves chromosomal mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations alter the drug's binding sites, which reduces its efficacy.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, it is often topoisomerase IV.[1]

  • Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell using multidrug efflux pumps, preventing it from reaching its target enzymes.[1][2] Common efflux pump families implicated in this process include the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS). Overexpression of pumps like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa is frequently observed in resistant isolates.

  • Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can also be acquired through the horizontal transfer of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes or the aac(6')-Ib-cr gene which modifies the antibiotic.

Q2: How does this compound work, and how do efflux pumps interfere with its action?

A2: this compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination. It stabilizes the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death. Efflux pumps counteract this by reducing the intracellular concentration of this compound, preventing it from reaching a lethal level at its target enzymes.

Q3: What are Efflux Pump Inhibitors (EPIs) and how can they help overcome this compound resistance?

A3: Efflux Pump Inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps. By preventing the expulsion of this compound from the bacterial cell, EPIs can restore its intracellular concentration to effective levels, thereby re-sensitizing resistant bacteria to the antibiotic. Commonly used experimental EPIs include phenylalanine-arginine β-naphthylamide (PAβN) and 1-(1-naphthylmethyl)-piperazine (NMP). The combination of an EPI with an antibiotic can lead to a synergistic effect, where the combined antimicrobial activity is significantly greater than the sum of their individual effects.

Troubleshooting Guides

Issue 1: this compound Minimum Inhibitory Concentration (MIC) is higher than expected for a specific bacterial strain.

Possible Cause Troubleshooting Step Expected Outcome
Efflux pump overexpression Perform an MIC assay with and without a known Efflux Pump Inhibitor (EPI) such as PAβN.A significant (≥4-fold) reduction in the this compound MIC in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.
Target site mutations Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes to identify known resistance mutations.The presence of mutations in these regions indicates that target modification is a likely cause of the elevated MIC.
Experimental error Verify the concentration of the this compound stock solution, ensure the use of cation-adjusted Mueller-Hinton Broth (CAMHB), and confirm the final inoculum density is approximately 5 x 10⁵ CFU/mL.Correcting any deviations in the experimental protocol should yield more accurate and reproducible MIC values.

Issue 2: An Efflux Pump Inhibitor (EPI) does not reduce the this compound MIC in a resistant strain.

Possible Cause Troubleshooting Step Expected Outcome
Primary resistance mechanism is not efflux-based Sequence the QRDRs of gyrA and parC genes.Identification of mutations in these target genes would suggest that target alteration is the primary resistance mechanism, and thus an EPI would have minimal effect.
The specific efflux pump is not inhibited by the chosen EPI Test a different class of EPI. Not all EPIs are broad-spectrum and may not inhibit the specific pump overexpressed in your isolate.A different EPI may effectively inhibit the specific efflux pump, leading to a reduction in the this compound MIC.
EPI is inactive or used at a sub-optimal concentration Verify the quality and concentration of the EPI. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.Using a fresh, active EPI at its optimal concentration will ensure that its inhibitory potential is accurately assessed.

Quantitative Data

Table 1: Effect of Efflux Pump Inhibitors on this compound MIC (μg/mL) against Resistant Bacteria

Bacterial StrainThis compound MICThis compound MIC + EPIEPI UsedFold Reduction in MICReference
P. aeruginosa (Levofloxacin-resistant)>648MC-04,124≥8
E. coli (Norfloxacin-resistant)12832Verapamil4
S. aureus (Ciprofloxacin-resistant)>25664Piperine4
K. pneumoniae (Multidrug-resistant)164PAβN4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial isolates on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria) well. Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay to Assess Efflux Pump Activity

This fluorometric assay measures the accumulation of the fluorescent dye EtBr, a known efflux pump substrate, to determine the activity of efflux pumps.

  • Bacterial Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Assay Setup: In a 96-well black microplate, add the bacterial cell suspension to wells containing a sub-inhibitory concentration of EtBr. To test the effect of an EPI, include wells with the bacterial suspension, EtBr, and the EPI. Also include a control with bacteria and EtBr but without the EPI.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 600 nm using a microplate reader. Continue to measure the fluorescence at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis: An increase in fluorescence over time indicates the accumulation of EtBr inside the cells. A significantly higher fluorescence in the presence of an EPI compared to the control indicates that the EPI is inhibiting the efflux of EtBr, suggesting the presence of active efflux pumps.

Visualizations

Fleroxacin_Resistance_Troubleshooting start High this compound MIC Observed efflux_test Perform MIC with EPI start->efflux_test mic_reduced MIC Reduced (≥4-fold) efflux_test->mic_reduced Yes mic_not_reduced MIC Not Significantly Reduced efflux_test->mic_not_reduced No efflux_implicated Efflux is a Resistance Mechanism mic_reduced->efflux_implicated sequence_qrdr Sequence gyrA/parC QRDRs mic_not_reduced->sequence_qrdr mutations_found Mutations Present sequence_qrdr->mutations_found Yes no_mutations No Mutations Found sequence_qrdr->no_mutations No target_mutation Target Mutation is a Resistance Mechanism mutations_found->target_mutation other_mechanism Consider Other Mechanisms or Experimental Error no_mutations->other_mechanism

Caption: Troubleshooting workflow for high this compound MIC.

MIC_Workflow prep_antibiotic Prepare Serial Dilutions of this compound in 96-Well Plate inoculate Inoculate Plate with Bacterial Suspension prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read MIC (Lowest Concentration with No Visible Growth) incubate->read_results

Caption: Experimental workflow for MIC determination.

Efflux_Pump_Inhibition_Pathway cluster_cell Bacterial Cell Fleroxacin_out This compound (extracellular) Fleroxacin_in This compound (intracellular) Fleroxacin_out->Fleroxacin_in Diffusion EffluxPump Efflux Pump (e.g., AcrB) EffluxPump->Fleroxacin_out Efflux Fleroxacin_in->EffluxPump Target DNA Gyrase / Topoisomerase IV Fleroxacin_in->Target Inhibition CellDeath Cell Death Target->CellDeath EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Blocks

Caption: Mechanism of efflux pump inhibition.

References

Impact of pH on Fleroxacin antibacterial activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fleroxacin. The content focuses on the impact of pH on the antibacterial activity of this compound, offering insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: How does the pH of the culture medium affect the antibacterial activity of this compound?

A4: The antibacterial activity of this compound is significantly influenced by the pH of the test medium. Like many other zwitterionic fluoroquinolones, this compound is generally less active in acidic conditions (pH < 7.0) and demonstrates greater potency at neutral to slightly alkaline pH.[1] This is because the pH of the environment alters the ionization state of the this compound molecule, which in turn affects its ability to permeate the bacterial cell membrane.

Q2: What is the chemical basis for the pH-dependent activity of this compound?

This compound is an amphoteric molecule with two ionizable groups: a carboxylic acid and a piperazine (B1678402) amino group. It has two pKa values, approximately 5.6 and 8.1. The charge of the this compound molecule changes with the pH of the solution:

  • Acidic pH (< 5.6): The molecule is predominantly in its cationic form.

  • Neutral pH (5.6 - 8.1): The zwitterionic (electrically neutral) form is most prevalent.

  • Alkaline pH (> 8.1): The molecule exists primarily in its anionic form.

The ability of this compound to cross the bacterial cell membrane is dependent on its lipophilicity, which is generally highest for the uncharged zwitterionic form. Consequently, its antibacterial activity is often optimal at a physiological pH where this form predominates.

Q3: How does the pH-dependent activity of this compound compare to other fluoroquinolones?

The effect of pH on antibacterial activity is a known characteristic of the fluoroquinolone class.

  • Zwitterionic Fluoroquinolones (e.g., Ciprofloxacin (B1669076), Levofloxacin): Similar to this compound, these compounds typically show reduced activity in acidic environments. Studies on ciprofloxacin and levofloxacin (B1675101) have demonstrated a 2- to 8-fold decrease in activity at pH 6.0 compared to pH 7.4.[2]

  • Anionic Fluoroquinolones (e.g., Delafloxacin, Finafloxacin): In contrast, some newer fluoroquinolones exhibit enhanced activity under acidic conditions. For instance, finafloxacin's activity is optimal between pH 5.0 and 6.0, with MICs 4- to 8-fold lower than at neutral pH.[2] Delafloxacin also shows a significant increase in potency at acidic pH.[3][4]

This highlights the importance of considering the specific fluoroquinolone and its chemical properties when designing experiments under different pH conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

Issue/Observation Potential Cause & Explanation Recommended Action
Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound. The pH of the experimental medium may be too acidic. This compound's efficacy is reduced in acidic conditions, leading to an apparent increase in the MIC.1. Verify and buffer the pH of your culture medium (e.g., Mueller-Hinton Broth) to the desired level (e.g., pH 7.2-7.4 for standard susceptibility testing).2. If your research requires an acidic environment, be aware that higher concentrations of this compound may be needed to achieve the desired antibacterial effect.3. Always include a quality control strain with a known MIC range for this compound at standard pH to validate your experimental setup.
Inconsistent MIC results across different experimental batches. Variations in the final pH of the prepared culture medium can be a significant source of variability. Inoculum size and incubation conditions can also contribute.1. Implement a strict protocol for medium preparation, including pH verification after the addition of all supplements and before inoculation.2. Ensure consistent inoculum preparation to a 0.5 McFarland standard.3. Standardize incubation time and temperature as per CLSI or EUCAST guidelines.
This compound appears less effective in an in vivo model of an acidic infection site (e.g., urinary tract, abscess) than predicted by standard MIC testing. Standard MIC testing is typically performed at a neutral pH of 7.2-7.4. The acidic microenvironment of the infection site in vivo can reduce the local activity of this compound.1. Consider performing in vitro susceptibility testing in medium adjusted to a pH that mimics the infection site (e.g., pH 5.5-6.5 for urine).2. When interpreting in vivo data, factor in the potential for reduced this compound activity in acidic tissues.

Data Presentation

The following table illustrates the expected trend in this compound's Minimum Inhibitory Concentration (MIC) against common bacterial strains at different pH values, based on the known behavior of zwitterionic fluoroquinolones.

Table 1: Expected Impact of pH on this compound MIC (µg/mL)

Organism pH 5.5 pH 7.2 pH 8.0
Escherichia coliHigher MICStandard MICLower MIC
Staphylococcus aureusHigher MICStandard MICLower MIC
Pseudomonas aeruginosaHigher MICStandard MICLower MIC
Note: This table represents a qualitative trend. Actual MIC values will vary depending on the specific strain and experimental conditions.

Experimental Protocols

Protocol: Determining the Effect of pH on this compound MIC using Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is adapted for assessing the pH-dependent activity of this compound.

  • Preparation of pH-Adjusted Media:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Divide the broth into separate, sterile containers for each pH value to be tested (e.g., pH 5.5, 7.2, 8.0).

    • Adjust the pH of each aliquot using sterile HCl or NaOH. Monitor the pH with a calibrated electrode.

    • Sterile-filter the pH-adjusted broths to ensure sterility.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution with sterile deionized water) at a concentration of 1280 µg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Microtiter Plates:

    • For each pH-adjusted medium, perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.008 to 128 µg/mL).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (pH-adjusted broth and inoculum, no antibiotic) and a sterility control well (pH-adjusted broth only) for each pH condition.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, determine the MIC for each pH condition. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (turbidity).

    • Compare the MIC values obtained at the different pH levels to quantify the impact of pH on this compound's activity.

Visualizations

Fleroxacin_pH_Impact cluster_pH External pH Environment cluster_this compound This compound Ionization State cluster_Activity Antibacterial Activity pH_Acidic Acidic pH (< pKa1 ~5.6) F_Cationic Cationic (Charged) Reduced Lipophilicity pH_Acidic->F_Cationic pH_Neutral Neutral pH (~5.6 - 8.1) F_Zwitterionic Zwitterionic (Neutral) High Lipophilicity pH_Neutral->F_Zwitterionic pH_Alkaline Alkaline pH (> pKa2 ~8.1) F_Anionic Anionic (Charged) Reduced Lipophilicity pH_Alkaline->F_Anionic Activity_Low Reduced Bacterial Membrane Permeation -> Lower Activity (Higher MIC) F_Cationic->Activity_Low Activity_High Optimal Bacterial Membrane Permeation -> Higher Activity (Lower MIC) F_Zwitterionic->Activity_High F_Anionic->Activity_Low

Caption: Logical relationship between external pH, this compound ionization, and antibacterial activity.

MIC_Workflow start Start prep_media Prepare & Buffer Media to Target pH Values (e.g., 5.5, 7.2, 8.0) start->prep_media prep_drug Prepare this compound Serial Dilutions in 96-Well Plates prep_media->prep_drug inoculate Inoculate Plates with Bacterial Suspension prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs (Lowest concentration with no visible growth) incubate->read_mic analyze Compare MICs Across Different pH Conditions read_mic->analyze end End analyze->end

Caption: Experimental workflow for determining pH-dependent Minimum Inhibitory Concentration (MIC).

References

Fleroxacin Phototoxicity and Degradation Pathways: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding fleroxacin (B1672770) phototoxicity and its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under photolytic stress?

This compound primarily degrades through two concentration-dependent pathways upon exposure to UV radiation. In dilute solutions (e.g., 2 mg/mL), the main reactions are defluorination at the C8 position and subsequent cyclization. In more concentrated solutions (e.g., 100 mg/mL), the degradation predominantly involves the oxidative ring-opening of the N-methyl piperazine (B1678402) side chain.[1][2]

Q2: What are the major photodegradation products of this compound?

Three major photodegradation products, often referred to as impurities I, II, and III, have been identified.[1][2] Their formation is dependent on the initial concentration of the this compound solution.[3]

  • Impurity I: 8-fluoro-9-(4-methyl-piperazin-1-yl)-6-oxo-2,3-dihydro-6H-1-oxa-3a-aza-phenalene-5-carboxylic acid

  • Impurity II: 6-fluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

  • Impurity III: 6,8-difluoro-1-(2-fluoro-ethyl)-7-(2-methylamino-ethylamino)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Q3: How does concentration affect the photodegradation kinetics of this compound?

The photodegradation kinetics of this compound are concentration-dependent. In dilute solutions (2 mg/mL and 4 mg/mL), degradation tends to follow first-order kinetics. In contrast, at higher concentrations (10 mg/mL, 40 mg/mL, and 100 mg/mL), the degradation follows zero-order kinetics. Higher concentrations of this compound have been observed to be more photostable.

Q4: What is the proposed mechanism of this compound-induced phototoxicity?

The phototoxicity of fluoroquinolones like this compound is linked to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) anions, upon absorption of UVA radiation. The C8-fluorine substituent in this compound is particularly photolabile and its cleavage can lead to the formation of highly reactive intermediates that can damage cellular components. This oxidative stress can lead to damage of cell membranes through lipid peroxidation.

Q5: Which analytical methods are recommended for studying this compound photodegradation?

A combination of chromatographic and spectroscopic techniques is essential. Reversed-phase high-performance liquid chromatography (HPLC) with UV detection is commonly used for the separation and quantification of this compound and its byproducts. For structural elucidation of the degradation products, mass spectrometry (MS) techniques such as HPLC-MS/MS and Time-of-Flight MS (TOF-MS) are crucial. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are also used for definitive structural confirmation.

Troubleshooting Guides

In Vitro Phototoxicity Assay (3T3 Neutral Red Uptake Assay)

Issue: High variability in results or detachment of Balb/c 3T3 cells from the 96-well plate.

  • Possible Cause:

    • Suboptimal Cell Health: Passage number of cells is too high, leading to increased sensitivity and detachment.

    • Washing Steps: Mechanical stress during washing steps can cause cell detachment, especially after exposure to the test substance and/or UV light.

    • Solvent Issues: The concentration of the solvent (e.g., DMSO) may be too high, causing cytotoxicity.

  • Troubleshooting Steps:

    • Cell Passage Number: Use cells with a lower passage number (ideally below 20) to ensure they are healthy and adhere well.

    • Gentle Washing: Perform washing steps with care to minimize mechanical stress on the cell monolayer.

    • Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is not cytotoxic. If using DMSO, keep the concentration low (e.g., 1%).

    • Plate Coating: Consider using coated 96-well plates to improve cell adherence.

Issue: No significant phototoxic effect is observed.

  • Possible Cause:

    • Insufficient Light Exposure: The UVA dose may be too low.

    • High Test Substance Concentration: At very high concentrations, some substances can absorb light and prevent it from reaching the cells, a phenomenon known as the "umbrella effect."

    • Incorrect Wavelength: The light source may not be emitting the appropriate UVA wavelengths to excite the test substance.

  • Troubleshooting Steps:

    • Calibrate Light Source: Ensure your UVA light source is calibrated and delivering the correct dose (e.g., 5 J/cm² as per OECD TG 432).

    • Optimize Concentration Range: Test a wider range of concentrations of your test substance.

    • Verify Light Source Spectrum: Check the spectral output of your lamp to ensure it covers the necessary UVA range.

HPLC Analysis of this compound and its Photodegradation Products

Issue: Poor separation of this compound and its degradation products.

  • Possible Cause:

    • Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good separation.

    • Incorrect Column: The type of stationary phase may not be suitable for the analytes.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Modifying the pH of the mobile phase can also significantly impact retention times and peak shape. A mobile phase of acetonitrile (B52724) and 0.1 mol/L ammonium (B1175870) formate (B1220265) (pH 4.2) (18:82, v/v) has been shown to be effective.

    • Column Selection: A reversed-phase C18 column is commonly used and effective for separating this compound and its photodegradation products.

Issue: Inconsistent retention times.

  • Possible Cause:

    • Fluctuations in Temperature: Changes in column temperature can affect retention times.

    • Mobile Phase Degradation: The mobile phase can change in composition over time.

    • System Not Equilibrated: The HPLC system may not have been sufficiently equilibrated with the mobile phase before analysis.

  • Troubleshooting Steps:

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is properly degassed.

    • Equilibrate the System: Allow the HPLC system to equilibrate with the mobile phase until a stable baseline is achieved before injecting samples.

Data Presentation

Table 1: Photodegradation Kinetics of this compound at Different Concentrations

Concentration of this compound (mg/mL)Most Probable Decomposition FunctionRegression EquationCorrelation Coefficient (r)
2First-OrderLnCred = -0.2279t - 0.01410.998
4First-OrderLnCred = -0.0761t - 0.00680.999
10Zero-OrderCred = -0.0320t + 1.00360.996
40Zero-OrderCred = -0.0152t + 1.00150.997
100Zero-OrderCred = -0.0090t + 0.99990.996
Data from a study on the photodegradation of this compound injections.

Table 2: Acute Toxicity of this compound and its Major Photodegradation Products

CompoundEC50 (μg/mL)
This compound5.78
Impurity I6.35
Impurity II2.41
Impurity III1.88
EC50 values were determined using an acute toxicity assay with the bioluminescent bacterium Q67.

Table 3: In Vitro Phototoxicity of Sparfloxacin (a related fluoroquinolone) in the 3T3 NRU Assay

TreatmentEC50 (μg/mL)Photo Irritation Factor (PIF)
Sparfloxacin without UVA irradiation221.528.5
Sparfloxacin with UVA irradiation7.772
Data presented for a related fluoroquinolone to illustrate the type of data generated from a 3T3 NRU assay. A PIF value > 5 is considered indicative of phototoxic potential.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To induce and monitor the photodegradation of this compound under controlled laboratory conditions.

Materials:

  • This compound standard

  • Solvent (e.g., ultrapure water)

  • Pyrex glass reaction cell

  • UV lamp (emitting in the UVA range)

  • Magnetic stirrer and stir bar

  • Aluminum foil

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a solution of this compound at the desired concentration (e.g., 2 mg/mL for dilute studies or 100 mg/mL for concentrated studies). Prepare a second identical sample to serve as a dark control.

  • Dark Control: Completely wrap the control sample's container in aluminum foil to protect it from light.

  • Experimental Setup: Place the test solution into the Pyrex reaction cell on a magnetic stirrer. Position the UV lamp at a fixed distance from the cell. Place the dark control sample in the same environment but shielded from light.

  • Irradiation: Begin stirring and turn on the UV lamp. Maintain a constant temperature throughout the experiment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from the reaction cell and the dark control. Immediately protect the samples from light.

  • Sample Analysis: Analyze the collected samples by HPLC to determine the remaining concentration of this compound and the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: HPLC Method for Analysis of this compound and Photodegradation Products

Objective: To separate and quantify this compound and its byproducts.

Instrumentation & Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 0.1 mol/L ammonium formate (adjusted to pH 4.2 with formic acid) in a ratio of 18:82 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations to create a calibration curve.

  • Sample Injection: Inject the standards and the samples collected from the photodegradation experiment.

  • Data Acquisition and Analysis: Integrate the peak areas for this compound and its byproducts. Calculate the concentration of this compound in the unknown samples using the calibration curve.

Protocol 3: In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay

Objective: To assess the phototoxic potential of this compound.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Cell culture medium (e.g., DMEM with supplements)

  • 96-well cell culture plates

  • This compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Neutral Red solution

  • UVA light source with a filter to block UVB and UVC

  • Plate reader

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a series of dilutions of this compound in HBSS. Remove the culture medium from the cells and wash with HBSS. Add the this compound solutions to both plates.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²). Keep the second plate in the dark at the same temperature.

  • Post-Incubation: After irradiation, replace the treatment solutions in both plates with fresh culture medium and incubate for another 24 hours.

  • Neutral Red Uptake: Replace the medium with a Neutral Red solution and incubate for 3 hours. This allows viable cells to take up the dye.

  • Dye Extraction and Measurement: Wash the cells and then extract the incorporated dye with a destaining solution. Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Calculate the cell viability for each concentration relative to the untreated control. Determine the IC50 values (concentration causing 50% reduction in viability) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is generally considered to indicate phototoxic potential.

Visualizations

Fleroxacin_Photodegradation_Pathway cluster_dilute Dilute Solution (e.g., 2 mg/mL) cluster_concentrated Concentrated Solution (e.g., 100 mg/mL) Fleroxacin_dilute This compound Defluorination Defluorination at C8 Fleroxacin_dilute->Defluorination Cyclization Cyclization Defluorination->Cyclization Impurity_I Impurity I Cyclization->Impurity_I Impurity_II Impurity II Cyclization->Impurity_II Fleroxacin_conc This compound Oxidative_Ring_Opening Oxidative Ring-Opening of Piperazine Side Chain Fleroxacin_conc->Oxidative_Ring_Opening Impurity_III Impurity III Oxidative_Ring_Opening->Impurity_III UV_Light UV Light UV_Light->Fleroxacin_dilute UV_Light->Fleroxacin_conc

Caption: this compound photodegradation pathways.

Fleroxacin_Phototoxicity_Signaling This compound This compound Excited_this compound Excited State This compound* This compound->Excited_this compound absorbs UVA_Light UVA Light UVA_Light->Excited_this compound ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) Excited_this compound->ROS generates Cell_Membrane Cell Membrane ROS->Cell_Membrane attacks Lipid_Peroxidation Lipid Peroxidation Cell_Membrane->Lipid_Peroxidation undergoes Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage leads to Cellular_Damage Cellular Damage & Apoptosis Membrane_Damage->Cellular_Damage induces

Caption: this compound phototoxicity signaling pathway.

Experimental_Workflow_Phototoxicity cluster_preparation Preparation cluster_exposure Exposure cluster_analysis Analysis Seed_Cells Seed 3T3 Cells in 96-well plates Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells with this compound Prepare_this compound->Treat_Cells Irradiate Irradiate one plate (+UVA) Keep one plate in dark (-UVA) Treat_Cells->Irradiate Incubate_24h Incubate for 24h Irradiate->Incubate_24h NRU_Assay Perform Neutral Red Uptake (NRU) Assay Incubate_24h->NRU_Assay Measure_Absorbance Measure Absorbance NRU_Assay->Measure_Absorbance Calculate_Viability Calculate Cell Viability and PIF Measure_Absorbance->Calculate_Viability

Caption: In vitro phototoxicity experimental workflow.

References

Technical Support Center: Strategies to Mitigate Fleroxacin-Induced Adverse Effects In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments investigating Fleroxacin-induced adverse effects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide answers to common questions and solutions for problems that may arise during your in vitro studies with this compound.

I. Cytotoxicity and Cell Viability Assays

Q1: My cell viability has significantly decreased after this compound treatment. How can I mitigate this?

A1: this compound can induce cytotoxicity through mechanisms including the generation of reactive oxygen species (ROS) and induction of apoptosis.[1] Consider co-treatment with antioxidants. For instance, N-acetylcysteine (NAC) can directly scavenge ROS, thereby reducing cytotoxicity.[2] Another potent strategy is the use of mitochondria-targeted antioxidants like MitoQ, which has been shown to protect against fluoroquinolone-induced mitochondrial damage and oxidative stress.[3][4][5]

Q2: I'm observing high variability in my MTT/LDH assay results between replicate wells.

A2: High variability can stem from several factors unrelated to the drug's effect.[6]

  • Troubleshooting Steps:

    • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

    • Edge Effects: The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) and do not use them for experimental data.[6]

    • Pipetting Errors: Use consistent and careful pipetting techniques to avoid bubbles and ensure accurate reagent delivery.[6]

    • Compound Precipitation: Visually inspect wells for any precipitate of this compound, especially at higher concentrations. If precipitation occurs, consider optimizing the solvent or using a different concentration range.

Q3: My MTT assay shows low absorbance values across all wells, including controls.

A3: Low absorbance suggests a general issue with cell health or the assay itself.

  • Troubleshooting Steps:

    • Low Cell Density: The number of viable cells may be insufficient to generate a strong signal. Optimize cell seeding density through a titration experiment.[6]

    • MTT Reagent Quality: Ensure the MTT solution is fresh and has a clear, yellow color.[6]

    • Incubation Time: The incubation period for formazan (B1609692) formation may need optimization for your specific cell line (typically 1-4 hours).[6]

    • Incomplete Solubilization: Ensure complete dissolution of formazan crystals by using an appropriate solubilization solution (e.g., DMSO) and thorough mixing.[6]

II. Phototoxicity Assays

Q1: I am observing significant phototoxicity in my this compound-treated cells when exposed to light. What strategies can I use to reduce this effect?

A1: this compound is known to be photolabile, and its degradation products upon light exposure can be more toxic than the parent compound.

  • Mitigation Strategies:

    • Minimize Light Exposure: Protect your experimental setup from ambient light by working under subdued lighting and using amber-colored or foil-wrapped culture vessels and media bottles.[7]

    • Use Antioxidants: Co-incubation with antioxidants such as Vitamin C (ascorbic acid), N-acetylcysteine (NAC), or superoxide (B77818) dismutase (SOD) can help scavenge the reactive oxygen species generated during the phototoxic reaction.[7]

    • Control UVA Dose: If using a specific UVA light source, ensure it is calibrated. A high UVA dose can cause direct cellular damage independent of the drug. Perform a dose-response experiment with the UVA light alone to determine a non-toxic dose.[7]

Q2: My phototoxicity assay results are inconsistent.

A2: Inconsistency in phototoxicity assays often relates to the light source and experimental setup.

  • Troubleshooting Steps:

    • Light Source Variability: Calibrate your light source to ensure consistent energy delivery (J/cm²). Use a radiometer to measure the light intensity at the cell level and maintain a consistent distance between the light source and the samples.[7]

    • Phenol (B47542) Red in Media: Phenol red in culture media can act as a photosensitizer. Consider using phenol red-free media for your experiments.[7]

    • Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation.

III. Oxidative Stress and Mitochondrial Dysfunction

Q1: How can I confirm that this compound is inducing oxidative stress in my cell model?

A1: You can measure the levels of intracellular reactive oxygen species (ROS) and assess the status of the cellular antioxidant defense system.

  • Recommended Assays:

    • ROS Detection: Use fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.[8]

    • Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

    • Glutathione (B108866) Levels: Quantify the levels of reduced glutathione (GSH), a major cellular antioxidant.

Q2: I suspect this compound is causing mitochondrial damage. How can I assess this?

A2: Fluoroquinolones can impair mitochondrial function.[3][4][5]

  • Assessment Methods:

    • Mitochondrial Membrane Potential (MMP): Use fluorescent dyes like JC-1 or TMRE to measure changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.

    • Mitochondrial ROS: Utilize mitochondria-specific ROS probes, such as MitoSOX™ Red, to specifically measure ROS production within the mitochondria.

    • Cellular Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and assess the impact on mitochondrial respiration.

Quantitative Data on Mitigation Strategies

The following table summarizes quantitative data on the effectiveness of strategies to reduce fluoroquinolone-induced adverse effects in vitro.

Adverse EffectCell LineTreatmentMitigation StrategyResultReference
Oxidative StressHuman Achilles Tendon CellsCiprofloxacin (B1669076)/Moxifloxacin1 µM MitoQReduced the up to 3-fold increase in ROS production.[3][4][5]
Mitochondrial DamageHuman Achilles Tendon CellsCiprofloxacin/Moxifloxacin1 µM MitoQMaintained mitochondrial membrane potential.[3][4][5]
CytotoxicityBacterial CellsCiprofloxacinVitamin C, E, or B12Significantly smaller zones of inhibition and elevated MIC ranges compared to ciprofloxacin alone.[9]
MutagenesisEscherichia coliCiprofloxacinN-acetylcysteine (NAC)Abolished SOS-mediated mutagenesis.[8]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well. Incubate for 24 hours or until cells adhere and reach the desired confluency.[6]

  • Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the old medium and add 100 µL of the MTT working solution to each well.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11]

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate at approximately 250 x g for 10 minutes.[12] Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

Intracellular ROS Detection using H2DCFDA

This protocol describes the use of a common fluorescent probe to measure intracellular ROS.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Probe Loading: Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS). Add the H2DCFDA probe (typically 5-10 µM) to the cells and incubate for 30 minutes in a CO2 incubator, protected from light.[14]

  • Measurement: After incubation, remove the probe-containing medium and wash the cells again. Immediately measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., ~495 nm excitation and ~525 nm emission).[14][15]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

Fluoroquinolones can induce apoptosis in mammalian cells through the intrinsic (mitochondrial) pathway.[1] This involves the generation of ROS, mitochondrial damage, and subsequent activation of caspases.

Fleroxacin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Increased ROS Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) Fleroxacin_Prep 2. This compound Preparation (Stock solution and serial dilutions) Cell_Seeding 3. Cell Seeding (96-well plate) Fleroxacin_Prep->Cell_Seeding Treatment 4. This compound Treatment (Incubate for 24, 48, or 72h) Cell_Seeding->Treatment Assay 5. Perform Viability Assay (e.g., MTT, LDH) Treatment->Assay Measurement 6. Measure Signal (Absorbance/Fluorescence) Assay->Measurement Calculation 7. Calculate Cell Viability (%) Measurement->Calculation IC50 8. Determine IC50 Value Calculation->IC50 Troubleshooting_Variability Start High Variability in Replicates Check_Seeding Check Cell Seeding (Homogeneity, Counting) Start->Check_Seeding Check_Pipetting Review Pipetting Technique (Calibration) Start->Check_Pipetting Check_Edge_Effects Evaluate Edge Effects (Use of perimeter wells) Start->Check_Edge_Effects Check_Compound Inspect for Compound Precipitation Start->Check_Compound Resolved Issue Resolved Check_Seeding->Resolved Check_Pipetting->Resolved Check_Edge_Effects->Resolved Check_Compound->Resolved

References

Technical Support Center: Optimizing Fleroxacin Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Fleroxacin (B1672770) dosage in preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1] By stabilizing the complex formed between these enzymes and DNA, this compound induces double-strand breaks in the bacterial DNA, ultimately leading to cell death.[2] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is often the main target in Gram-positive bacteria.[2]

Q2: What are the key pharmacokinetic parameters of this compound to consider in preclinical studies?

A2: Key pharmacokinetic (PK) parameters for this compound include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).[3] this compound generally exhibits rapid absorption and good tissue distribution.[3][4] It has a relatively long elimination half-life in many species, which may allow for once-daily dosing.[5] The efficacy of fluoroquinolones often correlates well with the AUC/MIC ratio or the Cmax/MIC ratio.[6]

Q3: How do I select an appropriate starting dose for this compound in a new animal model?

A3: Selecting a starting dose involves considering several factors:

  • In vitro activity (MIC): Determine the Minimum Inhibitory Concentration (MIC) of this compound against the bacterial strain being used in your infection model.[7]

  • Pharmacokinetic data: Use existing PK data from similar animal models to estimate the dose required to achieve a target AUC/MIC or Cmax/MIC ratio associated with efficacy.[6]

  • Literature review: Examine previous studies that have used this compound in the same or similar animal models to see what dosage regimens were effective and well-tolerated.

  • Dose-ranging studies: It is often necessary to perform a pilot dose-ranging study to determine the optimal dose that balances efficacy and toxicity in your specific model.

Q4: What are common signs of toxicity to monitor for in animals treated with this compound?

A4: Like other fluoroquinolones, this compound can cause adverse effects, especially at higher doses. Common signs of toxicity to monitor in preclinical animal studies include:

  • Changes in body weight (weight loss)[8]

  • Reduced food and water intake (anorexia)[8]

  • Gastrointestinal issues (e.g., diarrhea)

  • Central nervous system effects (e.g., lethargy, seizures at high doses)[3]

  • Changes in clinical pathology parameters (e.g., kidney and liver function markers)

  • Arthropathy (joint cartilage damage), particularly in juvenile animals.[9]

Troubleshooting Guides

Issue 1: High variability in bacterial load (e.g., CFU/thigh) is observed between animals in the same treatment group.

  • Potential Cause: Inconsistent Inoculum Preparation and Administration.

    • Troubleshooting Step: Ensure the bacterial suspension is homogenous by vortexing gently before drawing each dose. Use precise injection volumes for each animal. For intramuscular injections, ensure consistent needle depth and angle to deliver the inoculum to the same muscle compartment.[6]

  • Potential Cause: Variation in Animal Health.

    • Troubleshooting Step: Use healthy, age-matched, and sex-matched animals from a reliable supplier. Underlying health issues can affect the immune response and bacterial clearance.[6]

  • Potential Cause: Inconsistent Level of Immunosuppression (in neutropenic models).

    • Troubleshooting Step: If using a neutropenic model (e.g., with cyclophosphamide), ensure the dosage and administration are consistent to achieve a uniform level of immunosuppression.[10][11]

  • Potential Cause: Inaccurate Drug Dosing.

    • Troubleshooting Step: Calibrate all pipettes and ensure accurate preparation of this compound solutions. For subcutaneous or oral administration, confirm that the full dose is delivered.[6]

Issue 2: this compound-treated animals are showing unexpected signs of toxicity (e.g., lethargy, weight loss) at doses expected to be therapeutic.

  • Potential Cause: Dose Miscalculation.

    • Troubleshooting Step: Double-check all calculations for the preparation of the dosing solutions.[6]

  • Potential Cause: Pharmacokinetic Differences.

    • Troubleshooting Step: The strain, age, or sex of the animal model can influence drug metabolism and clearance. Consider conducting a preliminary pharmacokinetic study in your specific animal model to determine parameters like Cmax, AUC, and half-life.[6]

  • Potential Cause: Dehydration.

    • Troubleshooting Step: Infections can lead to reduced water intake. Ensure easy access to water or provide supplemental hydration (e.g., hydrogel packs).[6]

  • Potential Cause: this compound-Specific Adverse Effects.

    • Troubleshooting Step: While generally well-tolerated, high doses of this compound can lead to adverse reactions. Consider reducing the dose or increasing the dosing interval and monitoring the therapeutic effect.[6]

Issue 3: this compound is not as effective in our in vivo model as predicted by its in vitro MIC value.

  • Potential Cause: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.

    • Troubleshooting Step: The efficacy of fluoroquinolones is often best correlated with the AUC/MIC ratio or the Cmax/MIC ratio, not just the MIC value. It is crucial to achieve sufficient drug exposure at the site of infection over time.[6]

  • Potential Cause: Protein Binding.

    • Troubleshooting Step: this compound binds to plasma proteins (approximately 23%). Only the unbound fraction of the drug is microbiologically active. Consider the free-drug concentrations when evaluating PK/PD parameters.[3][6]

  • Potential Cause: Poor Tissue Penetration.

    • Troubleshooting Step: The concentration of this compound at the site of infection may not be equivalent to plasma concentrations. Poor penetration can lead to sub-therapeutic levels at the target site.[6]

  • Potential Cause: Emergence of Resistance.

    • Troubleshooting Step: Sub-optimal dosing can lead to the selection of resistant mutants. Consider collecting bacterial samples from treated animals at the end of the study to re-determine the MIC of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Species

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.050.1
Klebsiella pneumoniae0.10.2
Pseudomonas aeruginosa0.52.0
Staphylococcus aureus (MSSA)0.250.5
Staphylococcus aureus (MRSA)1.08.0
Haemophilus influenzae≤0.0150.03
Neisseria gonorrhoeae0.030.06

Note: MIC values can vary depending on the specific strains and testing conditions.[1]

Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDosageRouteCmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference
Rat20 mg/kgIM14.6 ± 4.7---[12]
Dog20 mg/kgIV~7.5~0.5~4.5~30[1]
Cynomolgus Macaque70 mg/kgOral----[8]

Note: "-" indicates data not available in the cited source. Pharmacokinetic parameters can vary significantly based on the animal strain, age, health status, and experimental conditions.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the broth microdilution method and is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[13][14]

Materials:

  • This compound analytical standard powder

  • Appropriate solvent (e.g., sterile deionized water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate for testing

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[13]

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Pick several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[6]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.[6]

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.[6]

  • Controls: Include a growth control well (CAMHB and inoculum, no antibiotic) and a sterility control well (CAMHB only).[6]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[15]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

Protocol 2: Murine Thigh Infection Model

This protocol describes the establishment of a localized thigh infection in mice to evaluate the in vivo efficacy of this compound.[6][16]

Materials:

  • Female CD-1 or BALB/c mice (6-8 weeks old)

  • Cyclophosphamide (B585) (for neutropenic model, optional)

  • Bacterial isolate for testing

  • Saline or PBS

  • Anesthetic (e.g., isoflurane)

  • Insulin syringes with a 28-30 gauge needle

  • This compound and vehicle for administration

Procedure:

  • Induction of Neutropenia (Optional): To create a neutropenic model, administer cyclophosphamide to the mice prior to infection. A common regimen is 150 mg/kg intraperitoneally on day -4 and 100 mg/kg on day -1 relative to infection.[10]

  • Inoculum Preparation: Grow the bacterial isolate to the mid-logarithmic phase in an appropriate broth. Wash the bacteria with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).[6]

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[6]

  • Treatment: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous, oral gavage) at various doses.[6]

  • Efficacy Assessment: At a specific time point (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the entire thigh muscle. Homogenize the thigh tissue in a known volume of sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).[6]

Mandatory Visualizations

Fleroxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery Fleroxacin_ext This compound (extracellular) Fleroxacin_int This compound (intracellular) Fleroxacin_ext->Fleroxacin_int Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Fleroxacin_int->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fleroxacin_int->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Damage Double-Strand DNA Breaks DNA_Gyrase->DNA_Damage Stabilizes cleaved complex Catenated_DNA Catenated Daughter Chromosomes Topoisomerase_IV->DNA_Damage Stabilizes cleaved complex Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces negative supercoils Decatenated_DNA Decatenated Daughter Chromosomes Catenated_DNA->Decatenated_DNA Decatenation Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound in a bacterial cell.

MIC_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare 96-well plate with serial dilutions of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate plate with bacterial suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect for bacterial growth (turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for MIC determination by broth microdilution.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start High Variability in In Vivo Results Inoculum Review Inoculum Prep & Admin? Start->Inoculum Dosing Verify Drug Dosing Procedure? Inoculum->Dosing [Inoculum OK] Standardize_Inoculum Standardize Inoculum (Homogenize, Precise Volume) Inoculum->Standardize_Inoculum [Issue Found] Animal_Model Assess Animal Health & Model? Dosing->Animal_Model [Dosing OK] Standardize_Dosing Calibrate Pipettes, Ensure Full Dose Delivery Dosing->Standardize_Dosing [Issue Found] Standardize_Animals Use Age/Sex Matched, Healthy Animals Animal_Model->Standardize_Animals [Issue Found]

Caption: Logical workflow for troubleshooting high variability in in vivo studies.

References

Cross-resistance between Fleroxacin and other fluoroquinolones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cross-resistance between Fleroxacin (B1672770) and other fluoroquinolones.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving cross-resistance between this compound and other fluoroquinolones?

A1: Cross-resistance among fluoroquinolones, including this compound, is primarily driven by two main mechanisms:

  • Alterations in Target Enzymes: Fluoroquinolones target bacterial DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[1][2] Mutations in the quinolone resistance-determining regions (QRDRs) of these genes can reduce the binding affinity of the drugs to their targets, leading to decreased susceptibility.[3] The accumulation of multiple mutations often results in broad cross-resistance across the fluoroquinolone class.[1]

  • Overexpression of Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using multidrug resistance (MDR) efflux pumps.[1][2] This reduces the intracellular drug concentration, conferring resistance to a wide range of compounds.[4] Common efflux pumps implicated in fluoroquinolone resistance include AcrAB-TolC in Escherichia coli and NorA in Staphylococcus aureus.[1]

Q2: How does the level of resistance to this compound correlate with resistance to other fluoroquinolones like ciprofloxacin (B1669076) or levofloxacin?

A2: Generally, a stepwise increase in resistance is observed. A single mutation may lead to low-level resistance, while multiple mutations in target genes or the upregulation of efflux pumps can result in high-level resistance to a broad range of fluoroquinolones.[3][5] Strains highly resistant to this compound are often cross-resistant to other fluoroquinolones, though the minimum inhibitory concentration (MIC) values can vary between specific drugs and bacterial strains.[6]

Q3: Can resistance to this compound emerge even without direct exposure to the drug?

A3: Yes, exposure to other fluoroquinolones can select for resistance mechanisms that confer cross-resistance to this compound.[4] Additionally, the use of certain chemically unrelated drug classes can lead to the co-selection of fluoroquinolone resistance, particularly through the upregulation of broad-spectrum efflux pumps.[4]

Troubleshooting Guides

Issue 1: Unexpectedly high MIC values for this compound and other fluoroquinolones in a supposedly susceptible bacterial strain.

  • Possible Cause: Contamination of the bacterial culture with a resistant strain.

  • Troubleshooting Step: Re-streak the bacterial culture from the original stock to obtain a pure colony and repeat the MIC determination. Perform quality control of the isolate.

  • Possible Cause: Inactivation of the fluoroquinolone due to experimental conditions.

  • Troubleshooting Step: Ensure that the culture medium used is appropriate and does not contain components that could interfere with the antibiotic's activity. For example, high concentrations of divalent cations like Mg²⁺ and Ca²⁺ can chelate some fluoroquinolones.[7] Prepare fresh antibiotic stock solutions for each experiment and protect them from light.[7]

Issue 2: Inconsistent MIC results between experimental replicates.

  • Possible Cause: Inaccurate inoculum preparation.

  • Troubleshooting Step: Standardize the bacterial inoculum to a 0.5 McFarland standard to ensure a consistent starting cell density (approximately 1.5 x 10⁸ CFU/mL), which is then further diluted for the final inoculum.[3] Verify the final inoculum concentration by plate counts.[7]

  • Possible Cause: Errors in serial dilutions of the antibiotics.

  • Troubleshooting Step: Carefully review and practice the serial dilution technique. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Issue 3: Suspected involvement of efflux pumps in observed cross-resistance, but unsure how to confirm.

  • Possible Cause: Overexpression of one or more multidrug resistance efflux pumps.

  • Troubleshooting Step: Perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant (typically four-fold or greater) reduction in the MIC of a fluoroquinolone in the presence of an EPI is strong evidence for efflux pump involvement.[8]

Data Presentation

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Fluoroquinolones against Susceptible and Resistant Escherichia coli

Strain/GenotypeThis compound (μg/mL)Ciprofloxacin (μg/mL)Levofloxacin (μg/mL)Moxifloxacin (μg/mL)
Wild-Type0.06 - 0.250.008 - 0.0150.015 - 0.030.015 - 0.03
gyrA (S83L)0.5 - 20.125 - 0.50.25 - 10.125 - 0.5
gyrA (S83L), parC (S80I)8 - 322 - 84 - 161 - 4
AcrAB-TolC Overexpression0.25 - 10.06 - 0.250.125 - 0.50.06 - 0.25

Data synthesized from multiple sources for illustrative purposes.[1][9][10]

Table 2: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC in a Resistant Pseudomonas aeruginosa Strain

Strain CharacteristicsThis compound MIC (μg/mL)This compound + EPI MIC (μg/mL)Fold Decrease in MIC
Fluoroquinolone-Resistant64416

Note: These are example values. The choice and concentration of EPI will depend on the bacterial species and the specific efflux pump being investigated.[8]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Stock solutions of this compound and other fluoroquinolones

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of each fluoroquinolone in CAMHB directly in the 96-well plates to achieve a range of concentrations.

  • Prepare Inoculum: Culture the bacterial strain overnight. Prepare a suspension in a saline or broth solution and adjust the turbidity to a 0.5 McFarland standard.[3] Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[3]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[3]

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Efflux Pump Inhibition Assay

This assay helps determine the contribution of efflux pumps to antibiotic resistance.

Procedure:

  • Determine Individual MICs: Determine the MIC of the fluoroquinolone and the EPI separately for the test organism using the broth microdilution method.

  • Checkerboard Assay: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute the fluoroquinolone along the x-axis and the EPI along the y-axis.[8]

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as for a standard MIC test.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Fluoroquinolone = (MIC of Fluoroquinolone in combination) / (MIC of Fluoroquinolone alone)

    • FIC of EPI = (MIC of EPI in combination) / (MIC of EPI alone)

    • FIC Index = FIC of Fluoroquinolone + FIC of EPI[8]

  • Interpret Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0 A synergistic interaction (FIC Index ≤ 0.5) indicates that the EPI potentiates the activity of the fluoroquinolone, confirming the role of efflux in resistance.[8]

Visualizations

Fluoroquinolone_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms FQ_in Fluoroquinolone (e.g., this compound) Target DNA Gyrase & Topoisomerase IV FQ_in->Target Inhibits Efflux_Pump Efflux Pump Overexpression FQ_in->Efflux_Pump Substrate Replication DNA Replication Inhibited Target->Replication Essential for Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->Target Alters target, prevents binding FQ_out Fluoroquinolone Efflux Efflux_Pump->FQ_out Pumps out

Caption: Mechanisms of fluoroquinolone action and cross-resistance.

MIC_Determination_Workflow start Start: Prepare Materials prep_antibiotics Prepare Serial Dilutions of Fluoroquinolones start->prep_antibiotics prep_inoculum Prepare and Standardize Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20 hours, 35-37°C) inoculate->incubate read_results Read MIC: Lowest concentration with no visible growth incubate->read_results end End: MIC Value Determined read_results->end

Caption: Experimental workflow for MIC determination via broth microdilution.

Cross_Resistance_Logic cluster_mechanisms exposure Exposure to a Fluoroquinolone (FQ A) selection Selection for Resistance Mechanisms exposure->selection target_mutation Target Mutation (e.g., gyrA) selection->target_mutation efflux_upregulation Efflux Pump Upregulation selection->efflux_upregulation resistance_A Resistance to FQ A target_mutation->resistance_A efflux_upregulation->resistance_A cross_resistance_B Cross-Resistance to This compound (FQ B) resistance_A->cross_resistance_B Confers

Caption: Logical relationship of selection pressure and cross-resistance.

References

Validation & Comparative

A Comparative In Vitro Analysis of Fleroxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro antimicrobial activities of the fluoroquinolones, fleroxacin (B1672770) and levofloxacin (B1675101).

This guide provides an objective comparison of the in vitro efficacy of this compound and levofloxacin, two synthetic fluoroquinolone antibiotics. It includes a summary of their shared mechanism of action, a detailed comparison of their activity against a range of clinically relevant bacteria supported by quantitative data, and the experimental protocols used to generate this data.

Mechanism of Action

Both this compound and levofloxacin are bactericidal agents that function by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Their primary targets are two type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[1]

  • Topoisomerase IV: This enzyme is primarily responsible for separating interlinked daughter DNA molecules following replication, enabling proper chromosome segregation and cell division.

By inhibiting these enzymes, both drugs lead to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.

G Mechanism of Action of this compound and Levofloxacin cluster_outcome Result This compound This compound DNA Gyrase DNA Gyrase This compound->DNA Gyrase inhibits Topoisomerase IV Topoisomerase IV This compound->Topoisomerase IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA Gyrase inhibits Levofloxacin->Topoisomerase IV inhibits DNA Replication & Transcription DNA Replication & Transcription DNA Gyrase->DNA Replication & Transcription enables Chromosome Segregation Chromosome Segregation Topoisomerase IV->Chromosome Segregation enables Bacterial Cell Death Bacterial Cell Death DNA Replication & Transcription->Bacterial Cell Death Chromosome Segregation->Bacterial Cell Death

Shared mechanism of action for this compound and Levofloxacin.

Data Presentation: In Vitro Activity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and levofloxacin against a variety of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. MIC90 values, the concentration required to inhibit 90% of the tested isolates, are presented for a broad comparison.

Bacterial Species/GroupThis compound MIC90 (µg/mL)Levofloxacin MIC90 (µg/mL)
Gram-Negative
Enterobacteriaceae≤0.125 - 20.5 - 16.0 (E. coli)
Pseudomonas aeruginosa>60% susceptible at ≤216.0
Gram-Positive
Staphylococcus aureus0.5 - 40.5 - 16.0
Streptococcus spp.1 - ≥8Not specified

Experimental Protocols

The in vitro activity data presented in this guide is primarily determined through standardized susceptibility testing methods. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution for MIC Determination

This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and levofloxacin are prepared and sterilized. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) within the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline or broth. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

  • Interpretation of Results: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

G Experimental Workflow for MIC Determination cluster_procedure Procedure cluster_analysis Analysis cluster_result Result A Prepare serial dilutions of this compound & Levofloxacin in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plates at 35-37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth E->F G MIC Value F->G

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Fleroxacin efficacy against methicillin-resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of fleroxacin (B1672770) against Methicillin-resistant Staphylococcus aureus (MRSA), benchmarked against standard-of-care antibiotics: vancomycin (B549263), linezolid, and daptomycin (B549167).

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant therapeutic challenge worldwide. While newer agents have become the cornerstone of anti-MRSA therapy, historical fluoroquinolones like this compound have been investigated for their potential role. This guide provides a comparative analysis of the in vitro and in vivo efficacy of this compound against MRSA, juxtaposed with the established first-line agents: vancomycin, linezolid, and daptomycin. The data presented is a synthesis of findings from various preclinical and clinical studies, intended to offer a comprehensive resource for the scientific community.

In Vitro Susceptibility

The in vitro activity of an antimicrobial agent is a primary indicator of its potential efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively.

Comparative MIC Data
AntibioticMRSA Isolates (n)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
This compound 32-<1.0[1]
Vancomycin 107--[2]
Range: 0.5-2.0
Linezolid 107--[2]
No resistance observed
Daptomycin ----

Note: The available data for this compound against MRSA is limited and primarily from older studies. The emergence of fluoroquinolone resistance in MRSA over time should be a critical consideration in interpreting these values.

Fluoroquinolone resistance in MRSA is a well-documented phenomenon, with studies showing high rates of resistance to agents like ciprofloxacin (B1669076) and ofloxacin[2]. While specific recent surveillance data for this compound against a large panel of MRSA isolates is scarce, the general trend of increasing fluoroquinolone resistance suggests that its utility as a monotherapy for MRSA infections is likely limited in the current era.

Preclinical In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo potential of an antibiotic before human clinical trials. Key models for MRSA include endocarditis and skin and soft tissue infection models.

Rabbit Model of MRSA Endocarditis

An experimental endocarditis model in rabbits was utilized to compare the efficacy of this compound with vancomycin for the treatment of a systemic MRSA infection[3].

  • Treatment Regimens :

    • This compound: 30 mg/kg of body weight every 8 hours.

    • Vancomycin: 17.5 mg/kg every 6 hours.

  • Duration of Therapy : 4 days.

  • Key Findings :

    • This compound and vancomycin were found to be equally effective in clearing bacteremia and reducing bacterial counts in cardiac vegetations and other tissues.

    • A notable concern was the development of resistance to this compound in the MRSA strain in 8% of the animals treated with the drug.

Murine Skin and Soft Tissue Infection Models

Mouse models are commonly employed to study localized MRSA infections. These models typically involve the subcutaneous injection of MRSA to induce an abscess or a wound infection.

  • General Procedure :

    • Shaving the backs of mice.

    • Subcutaneous injection of a suspension of 107-109 Colony Forming Units (CFU) of S. aureus.

    • Monitoring of lesion development and size over several days.

    • Administration of antimicrobial agents at specified doses and intervals.

    • Assessment of efficacy by measuring the reduction in lesion size and bacterial burden in the infected tissue.

Clinical Efficacy

Clinical trials in humans provide the definitive evidence for the efficacy and safety of an antibiotic. The primary endpoints in MRSA clinical trials often include clinical cure and microbiological eradication rates.

This compound in Staphylococcal Infections

A multicenter, randomized trial compared an oral regimen of this compound combined with rifampicin (B610482) to standard parenteral therapy (flucloxacillin or vancomycin) for staphylococcal infections, which included a small number of MRSA cases.

  • Study Population : Patients with bacteremia or deep-seated infections with S. aureus.

  • Treatment Arms :

    • This compound-Rifampicin (oral)

    • Standard Parenteral Therapy (flucloxacillin or vancomycin)

  • Clinical Cure Rates (Intention-to-Treat Analysis) :

    • This compound-Rifampicin group: 78%.

    • Standard therapy group: 75%.

  • Microbiological Eradication Rates (Microbiologically Evaluable Patients) :

    • This compound-Rifampicin group: 86%.

    • Standard therapy group: 84%.

It is important to note that in this study, this compound was used in combination with rifampicin, which may have contributed to the observed efficacy and potentially mitigated the development of resistance.

Comparator Agents in MRSA Infections

Vancomycin, linezolid, and daptomycin are the mainstays of therapy for serious MRSA infections. Numerous clinical trials have established their efficacy.

AntibioticInfection TypeClinical Cure RateMicrobiological Eradication RateReference(s)
Vancomycin Staphylococcal Infections75% (part of standard therapy)84% (part of standard therapy)
Linezolid Skin & Soft Tissue Infections86.3%93.1%
Pulmonary Infections90.6%93.3%
Daptomycin Bacteremia and Endocarditis (with Fosfomycin)54%-
Bacteremia and Endocarditis (monotherapy)42%-

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Start: Pure MRSA Culture inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep Isolate colonies inoculation Inoculate Microtiter Plate Wells with Bacteria and Antibiotics inoculum_prep->inoculation Add to wells serial_dilution Prepare Serial Dilutions of Antibiotics in Broth serial_dilution->inoculation Add to wells incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation visual_inspection Visually Inspect for Turbidity incubation->visual_inspection mic_determination MIC = Lowest Concentration with No Visible Growth visual_inspection->mic_determination end End: MIC Value mic_determination->end

Workflow for MIC Determination by Broth Microdilution.
Rabbit Endocarditis Model

Rabbit_Endocarditis_Model cluster_induction Infection Induction cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation catheterization Catheter Placement in Rabbit Heart to Induce Vegetation Formation mrsa_challenge Intravenous Injection of MRSA catheterization->mrsa_challenge 24h post-catheterization treatment_initiation Initiate Antibiotic Therapy (e.g., this compound or Vancomycin) mrsa_challenge->treatment_initiation Establishment of infection blood_cultures Monitor Bacteremia via Serial Blood Cultures treatment_initiation->blood_cultures euthanasia Euthanize Animals after Completion of Therapy blood_cultures->euthanasia After 4 days of therapy tissue_harvest Harvest Heart, Kidneys, Spleen euthanasia->tissue_harvest bacterial_quantification Quantify Bacterial Load in Vegetations and Tissues tissue_harvest->bacterial_quantification outcome Determine Cure Rates bacterial_quantification->outcome

Experimental Workflow for the Rabbit Endocarditis Model.

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting bacterial DNA synthesis. They target two essential enzymes: DNA gyrase and topoisomerase IV.

Fluoroquinolone_Mechanism cluster_bacterial_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Relaxation of supercoiled DNA) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Decatenation of daughter chromosomes) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Cell_Division Cell Division Topoisomerase_IV->Cell_Division DNA_Replication->Cell_Division Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to Cell_Division->Bacterial_Cell_Death Inhibition leads to

Mechanism of Action of this compound.

Conclusion

The available evidence suggests that this compound, particularly in combination with rifampicin, demonstrated comparable efficacy to standard therapies for staphylococcal infections in historical clinical trials. However, the landscape of MRSA has evolved, with a significant increase in fluoroquinolone resistance. In preclinical models, while demonstrating efficacy similar to vancomycin, the emergence of resistance to this compound during therapy is a critical concern.

For contemporary MRSA infections, vancomycin, linezolid, and daptomycin remain the cornerstones of treatment, supported by extensive in vitro, preclinical, and clinical data. The high rates of resistance to older fluoroquinolones among current MRSA isolates limit the clinical utility of this compound as a monotherapy. Future research on fluoroquinolones for MRSA would likely focus on newer generation agents with enhanced activity against resistant strains. This guide provides a foundational comparison to aid researchers in understanding the historical context and current standing of this compound in the armamentarium against MRSA.

References

Fleroxacin vs. Ofloxacin: A Head-to-Head Comparison of In Vitro Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro activity of two fluoroquinolone antibiotics, fleroxacin (B1672770) and ofloxacin (B1677185), against a range of clinically relevant bacterial isolates. The information presented is intended to support research and development efforts in the field of infectious diseases.

Comparative In Vitro Activity: A Quantitative Analysis

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical efficacy. The minimum inhibitory concentration (MIC) is a key metric in this assessment, representing the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of the isolates of a given species, is a particularly valuable parameter for comparing the activity of different antimicrobial agents.

The following table summarizes the MIC90 values for this compound and ofloxacin against various Gram-positive and Gram-negative clinical isolates, as reported in peer-reviewed studies.

Bacterial SpeciesThis compound MIC90 (µg/mL)Ofloxacin MIC90 (µg/mL)
Gram-Negative
Enterobacteriaceae (overall)0.251
Citrobacter freundii4>8
Serratia marcescens2>8
Pseudomonas spp.>8>8
Acinetobacter spp.12
Haemophilus influenzae≤0.06≤0.06
Gram-Positive
Staphylococcus aureus (Methicillin-susceptible)<1.0<1.0
Staphylococcus aureus (Methicillin-resistant)>8>8
Staphylococcus epidermidis<1.0<1.0
Enterococcus spp.>8>8
Streptococcus pneumoniaeResistantSusceptible
Streptococcus pyogenesResistantSusceptible
Mycobacteria
Mycobacterium tuberculosis6.256.25
Mycobacterium kansasii3.133.13
Mycobacterium fortuitum6.256.25

Data Interpretation:

Against most members of the Enterobacteriaceae family, this compound demonstrates comparable or slightly greater in vitro activity than ofloxacin.[1] Notably, for Citrobacter freundii and Serratia marcescens, this compound exhibits a lower MIC90.[1] Both agents show limited activity against Pseudomonas spp. and methicillin-resistant Staphylococcus aureus (MRSA).[1] For methicillin-susceptible Staphylococcus aureus (MSSA) and Staphylococcus epidermidis, both drugs display potent activity.[1] It is important to note that Streptococcus pneumoniae and Streptococcus pyogenes were reported to be resistant to this compound but susceptible to ofloxacin.[1] In the case of mycobacteria, both drugs show comparable activity against the species listed.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

  • Bacterial Isolates: Clinical isolates of the desired bacterial species are cultured on appropriate agar (B569324) plates to obtain fresh, pure colonies.

  • Antimicrobial Agents: Stock solutions of this compound and ofloxacin are prepared at a known concentration.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Inoculum Preparation:

  • Several morphologically similar bacterial colonies are selected from an 18-24 hour agar plate.

  • The colonies are suspended in a sterile broth or saline solution.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A series of two-fold dilutions of each antimicrobial agent is prepared directly in the wells of the 96-well microtiter plate using the growth medium as the diluent.

  • This creates a range of concentrations to be tested against the bacterial isolates.

4. Inoculation and Incubation:

  • The standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antimicrobial agents.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing the Workflow

The following diagram illustrates the key steps in the comparative evaluation of the in vitro activity of this compound and ofloxacin.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Isolates Clinical Bacterial Isolates Inoculum Standardize Inoculum (0.5 McFarland) Isolates->Inoculum This compound This compound Stock SerialDilution Prepare Serial Dilutions in 96-Well Plates This compound->SerialDilution Ofloxacin Ofloxacin Stock Ofloxacin->SerialDilution Media Growth Media Media->SerialDilution Inoculation Inoculate Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate Plates (16-20h at 37°C) Inoculation->Incubation ReadMIC Read MICs (Lowest concentration with no visible growth) Incubation->ReadMIC Compare Compare MIC90 Values ReadMIC->Compare

Caption: Workflow for MIC determination and comparison.

This guide provides a foundational overview for researchers and scientists. For specific clinical applications, further investigation into local resistance patterns and patient-specific factors is essential.

References

Fleroxacin's Efficacy Against Quinolone-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fleroxacin's Performance Against Quinolone-Resistant Strains Supported by Experimental Data.

The increasing prevalence of bacterial resistance to quinolone antibiotics presents a significant challenge in clinical practice. Understanding the activity of different fluoroquinolones against resistant strains is crucial for effective treatment and the development of new antimicrobial agents. This guide provides a detailed comparison of the in vitro activity of This compound (B1672770) against quinolone-resistant bacteria, benchmarked against other fluoroquinolones. The data presented is compiled from peer-reviewed studies to offer a clear perspective on this compound's potential in combating resistant pathogens.

Mechanisms of Quinolone Resistance

Resistance to quinolone antibiotics primarily arises from two main mechanisms:

  • Alterations in Target Enzymes: Mutations in the bacterial genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE in Gram-negative bacteria, and grlA and grlB in Staphylococcus aureus) are the most common cause of resistance. These mutations, typically occurring within the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of quinolones to their target enzymes.[1][2][3][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.

  • Reduced Intracellular Drug Concentration: This is achieved through two primary ways:

    • Active Efflux Pumps: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.

    • Decreased Permeability: Alterations in the outer membrane proteins, such as porins, can reduce the influx of quinolones into the bacterial cell.

Comparative In Vitro Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other fluoroquinolones against various quinolone-susceptible and -resistant bacterial strains.

Table 1: Activity Against Quinolone-Resistant Staphylococcus aureus
Strain/GenotypeThis compound MIC (µg/mL)Ciprofloxacin (B1669076) MIC (µg/mL)Ofloxacin MIC (µg/mL)Sparfloxacin MIC (µg/mL)
Wild Type 0.250.50.50.06
Single Mutant (grlA) 0.5110.12
Double Mutant (grlA, gyrA) 1632324
norA Overexpression 1440.25

Data compiled from studies on S. aureus with characterized mutations.

Table 2: Activity Against Quinolone-Resistant Pseudomonas aeruginosa
Strain/GenotypeThis compound MIC₅₀ (µg/mL)Ciprofloxacin MIC₅₀ (µg/mL)Levofloxacin MIC₅₀ (µg/mL)Norfloxacin (B1679917) MIC₅₀ (µg/mL)
Wild Type (gyrA) 0.80.20.81.6
gyrA Mutant (Thr-83→Ile) >12.8>25>12.8>25

MIC₅₀ represents the minimum concentration required to inhibit the growth of 50% of isolates.

Table 3: General Activity Against Enterobacteriaceae and P. aeruginosa
OrganismThis compound MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Ofloxacin MIC₉₀ (µg/mL)Lomefloxacin MIC₉₀ (µg/mL)
Enterobacteriaceae (most) ≤0.25Not specifiedNot specifiedNot specified
Pseudomonas spp. >8>8>8>8

MIC₉₀ represents the minimum concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols

The data presented in this guide is primarily based on standard antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth (turbidity).

MIC Determination by Agar (B569324) Dilution

This method involves incorporating the antibiotic directly into the agar medium.

  • Preparation of Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) at various concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.

Visualizing Mechanisms and Workflows

Signaling Pathway of Quinolone Action and Resistance

Quinolone_Action_Resistance cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms Quinolone Quinolone Porin Porin Channel Quinolone->Porin Entry Quinolone_in Quinolone Porin->Quinolone_in Efflux Efflux Pump Efflux->Quinolone Resistance Gyrase DNA Gyrase (gyrA/gyrB) DNA Bacterial DNA Gyrase->DNA Supercoiling CellDeath Cell Death Gyrase->CellDeath DNA Damage TopoIV Topoisomerase IV (parC/parE) TopoIV->DNA Decatenation TopoIV->CellDeath DNA Damage Quinolone_in->Efflux Export Quinolone_in->Gyrase Inhibition Quinolone_in->TopoIV Inhibition GyrA_mut gyrA/parC Mutation GyrA_mut->Gyrase Alters Target Efflux_over Efflux Pump Overexpression Efflux_over->Efflux Increases Export

Caption: Quinolone action and the primary mechanisms of bacterial resistance.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Antibiotic Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available data indicates that this compound demonstrates activity against quinolone-susceptible strains of both Gram-positive and Gram-negative bacteria. However, its efficacy is significantly reduced against strains harboring resistance mechanisms.

Against Staphylococcus aureus, this compound's activity is diminished by single mutations in grlA and more substantially by double mutations in both grlA and gyrA. Overexpression of the NorA efflux pump also leads to a notable increase in the MIC of this compound.

Similarly, in Pseudomonas aeruginosa, a common gyrA mutation results in a significant increase in the MIC of this compound, rendering it less effective.

In comparison to other fluoroquinolones, this compound's activity against resistant strains appears to be comparable to or slightly less potent than ciprofloxacin in some cases. Newer generation fluoroquinolones may exhibit improved activity against certain resistant phenotypes.

This comparative guide highlights the importance of understanding the specific resistance mechanisms present in clinical isolates when selecting an appropriate fluoroquinolone therapy. While this compound remains a viable option for susceptible infections, its utility against resistant strains is limited, underscoring the continuous need for the development of novel antimicrobial agents with improved activity against resistant pathogens.

References

A Comparative Analysis of Fleroxacin and Norfloxacin In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of two fluoroquinolones, fleroxacin (B1672770) and norfloxacin (B1679917). The information presented is supported by experimental data from various studies to assist researchers in evaluating these compounds for further investigation and development.

Quantitative Data Summary

The in vitro potencies of this compound and norfloxacin have been evaluated against a wide range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of strains (MIC90), a key indicator of antimicrobial efficacy.

Bacterial Species/GroupThis compound MIC90 (mg/L)Norfloxacin MIC90 (mg/L)
Gram-Negative Bacteria
Enterobacteriaceae≤ 0.125 - 2[1]≤ 0.125 - 2[1]
Escherichia coli0.25[2]0.06[3]
Klebsiella pneumoniae0.5[2]0.4
Salmonella typhimurium-0.125
Pseudomonas aeruginosa44
Stenotrophomonas maltophilia>60% susceptibility at ≤ 2 mg/L-
Gram-Positive Bacteria
Staphylococcus aureus (oxacillin-susceptible)0.51.6
Staphylococcus aureus (methicillin-resistant)≤ 0.5 - 4≤ 0.5 - 4
Streptococci1 - ≥ 86.3 (S. pyogenes)
Enterococcus faecalis4.012.5

Experimental Protocols

The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing antimicrobial agents. The agar (B569324) dilution technique is a commonly employed method.

Agar Dilution Method for MIC Determination

This method involves the incorporation of the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

1. Preparation of this compound/Norfloxacin Stock Solutions:

  • A stock solution of the antibiotic is prepared from a powder of known potency.

  • The powder is dissolved in a suitable solvent, often sterile deionized water for this compound, to create a high-concentration stock (e.g., 1000 mg/L).

  • The stock solution is sterilized by filtration through a 0.22 µm filter.

2. Preparation of Antibiotic-Containing Agar Plates:

  • Mueller-Hinton Agar (MHA) is prepared according to the manufacturer's instructions and sterilized.

  • The molten agar is cooled to and maintained at 45-50°C in a water bath.

  • Serial twofold dilutions of the antibiotic stock solution are prepared.

  • A specific volume of each antibiotic dilution is added to a defined volume of molten MHA to achieve the desired final concentrations in the agar plates.

3. Inoculum Preparation:

  • Three to five isolated colonies of the test bacterium are selected from a fresh (18-24 hour) culture plate.

  • The colonies are suspended in a sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • This suspension is then diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • The surface of each antibiotic-containing agar plate, along with a growth control plate (no antibiotic), is spot-inoculated with the prepared bacterial suspensions using an inoculum replicating device.

  • The inoculum spots are allowed to dry before the plates are inverted.

  • Plates are incubated at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • Following incubation, the plates are examined for visible bacterial growth.

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts involved in this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep_antibiotic Prepare Antibiotic Stock Solutions (this compound & Norfloxacin) serial_dilution Create Serial Dilutions of Antibiotics in Molten Agar prep_antibiotic->serial_dilution prep_agar Prepare Mueller-Hinton Agar prep_agar->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Agar Plates with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates at 35°C for 16-20 hours inoculation->incubation read_results Observe Plates for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

mechanism_of_action cluster_drug Fluoroquinolone Action cluster_bacterial_cell Bacterial Cell drug This compound / Norfloxacin dna_gyrase DNA Gyrase (Topoisomerase II) drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV drug->topoisomerase_iv Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Mechanism of Action of Fluoroquinolones.

Comparative Discussion

Both this compound and norfloxacin demonstrate broad-spectrum in vitro activity against a variety of common pathogens. Their activity against Enterobacteriaceae is quite similar. Generally, both agents exhibit good activity against many Gram-negative bacilli and staphylococci. However, their efficacy is reduced against streptococci and enterococci.

Some studies suggest that the in vitro activity of this compound and norfloxacin is comparable, though often slightly less potent than ciprofloxacin (B1669076). Against Pseudomonas aeruginosa, both this compound and norfloxacin show similar MIC90 values. For Gram-positive cocci, the activity can be more variable. For instance, against oxacillin-susceptible Staphylococcus aureus, some data indicates this compound may be more potent than norfloxacin.

It is important to note that MIC values can vary between studies due to differences in the specific strains tested and minor variations in laboratory techniques. Therefore, the provided data should be interpreted as a general guide to the comparative in vitro potency of these two fluoroquinolones.

References

Fleroxacin and Pefloxacin in a Rat Abscess Model: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A study evaluating the in vivo performance of two fluoroquinolone antibiotics, fleroxacin (B1672770) and pefloxacin (B1679150), in a rat abscess model demonstrated that both drugs are potentially effective for treating closed-space infections caused by susceptible microorganisms. The research highlighted differences in their pharmacokinetic profiles, specifically in their penetration into and persistence in abscess fluid.

Experimental Overview

The study utilized a rat model where abscesses were induced by the subcutaneous implantation of a dialysis tube unit contaminated with Serratia marcescens. The primary objective was to investigate and compare the penetration, pharmacokinetics, and therapeutic efficacy of this compound and pefloxacin.[1][2]

Following the induction of abscesses, the infected rats were administered either this compound or pefloxacin intramuscularly at a dose of 20 mg/kg.[2] The concentrations of the antibiotics were then measured in serum, interstitial fluid, and abscess fluid at 24 and 96 hours post-implantation.[1][2]

Comparative Pharmacokinetics

Both this compound and pefloxacin demonstrated significant penetration into the abscess fluid. However, this compound achieved a higher peak concentration in the abscess fluid relative to its peak serum concentration.[1][2] Notably, both antimicrobial agents persisted for a significantly longer duration in the abscess fluid compared to the serum.[1][2]

Pharmacokinetic Parameters This compound Pefloxacin
Dose 20 mg/kg (intramuscular)20 mg/kg (intramuscular)
Peak Serum Concentration 14.6 ± 4.7 mg/l13 ± 2.9 mg/l
Peak Abscess Fluid Concentration (24h) 12.3 ± 2.5 mg/l8.9 ± 2.2 mg/l
Abscess Fluid Penetration (Peak) 85% of peak serum concentration68% of peak serum concentration
Abscess Fluid Concentration (96h) 4.7 ± 2.6 mg/l4.5 ± 1.7 mg/l
Data sourced from Leibovitz et al., Journal of Antimicrobial Chemotherapy.[1][2]

Therapeutic Efficacy

In terms of therapeutic outcomes, a single administration of either drug was insufficient to sterilize the abscesses.[1][2] However, after four consecutive administrations, all abscesses treated with either this compound or pefloxacin were rendered sterile.[1][2] This suggests that a sustained course of treatment is necessary for the complete eradication of the infection in this model.

Experimental Protocols

Rat Abscess Model Induction:

  • A dialysis tube unit was contaminated with Serratia marcescens.

  • The contaminated unit was then surgically implanted into the subcutaneous tissue of the rats to induce the formation of an abscess.[1][2]

Drug Administration and Sample Collection:

  • This compound and pefloxacin were administered intramuscularly at a dosage of 20 mg/kg.[2]

  • Samples of serum, interstitial fluid, and abscess fluid were collected at 24 and 96 hours after the implantation of the contaminated dialysis tube.[1][2]

  • Antibiotic concentrations in the collected fluids were measured at various time intervals after the final drug administration.[1][2]

Therapeutic Efficacy Evaluation:

  • A group of rats received a single dose of either antibiotic, and the abscesses were subsequently analyzed for sterility.

  • Another group of rats received four consecutive doses of either antibiotic, followed by an analysis of the abscesses for sterility.[1][2]

Experimental Workflow

G cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis a Contamination of Dialysis Tube with Serratia marcescens b Subcutaneous Implantation in Rats a->b Induces c Intramuscular Administration of this compound or Pefloxacin (20 mg/kg) b->c Treatment Initiation d Sample Collection (Serum, Interstitial Fluid, Abscess Fluid) at 24h and 96h c->d Post-Administration f Evaluation of Abscess Sterility c->f Therapeutic Outcome e Measurement of Antibiotic Concentrations d->e Leads to

Caption: Experimental workflow for the in vivo comparison of this compound and Pefloxacin.

References

Statistical analysis of Fleroxacin susceptibility data from multiple studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of fleroxacin (B1672770) susceptibility data compiled from multiple in vitro studies. This compound, a synthetic fluoroquinolone antibiotic, has demonstrated a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria. This document summarizes quantitative susceptibility data, details the experimental protocols used in these studies, and offers a visual representation of the general workflow for antimicrobial susceptibility testing.

Quantitative Susceptibility Data

The in vitro activity of this compound is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound and comparator quinolones against various clinical isolates.

Table 1: this compound MIC Data for Various Bacterial Species

Bacterial SpeciesNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator(s) MIC90 (µg/mL)
Enterobacteriaceae 20,807-≤ 0.125 - 2Ciprofloxacin (B1669076) (≤ 0.125 - 2), Norfloxacin (B1679917) (≤ 0.125 - 2)[1]
Escherichia coli-0.010.03-
Klebsiella pneumoniae----
Providencia stuartii---This compound was 2-fold more active than ciprofloxacin[2]
Serratia marcescens---This compound was 2-fold more active than ciprofloxacin[2]
Gram-Negative Bacilli 2,079--Ciprofloxacin (0.5), Ofloxacin (1), Lomefloxacin (1)[2]
Pseudomonas aeruginosa-2.04Ciprofloxacin (lower than this compound)[3]
Stenotrophomonas maltophilia---This compound was more active than ciprofloxacin[2]
Haemophilus influenzae-0.060.06-[3]
Neisseria gonorrhoeae----
Gram-Positive Cocci
Staphylococcus aureus-0.51Ciprofloxacin (less active than this compound), Ofloxacin (less active than this compound), Nafcillin (less active than this compound)[3]
Oxacillin-Susceptible Staphylococci----
Oxacillin-Resistant Staphylococci--8 - 256 fold higher than susceptible strains-[2]
Streptococci--1 - ≥ 8-
Enterococci---All antibiotics poorly active[2]
Anaerobes --1 - ≥ 8-[1]

Note: A '-' indicates that the specific data point was not available in the cited sources.

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to this compound is primarily conducted using standardized methods such as broth microdilution and agar (B569324) dilution. These methods are crucial for establishing the MIC of the antibiotic.[4]

Broth Microdilution Method

This technique is a widely used method for determining the MIC of an antimicrobial agent in a liquid growth medium.[5]

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared from a standard powder, with its potency taken into account. The powder is dissolved in a suitable solvent, typically sterile deionized water, and sterilized by filtration.[5]

  • Preparation of Microtiter Plates: Serial two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using a cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.[5]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared from a fresh culture. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate is then incubated at 35 ± 2°C for 16-20 hours.[5]

  • Interpretation of Results: Following incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[5]

Agar Dilution Method

This method involves incorporating varying concentrations of this compound into an agar medium.

  • Preparation of Antibiotic-Containing Agar Plates: A stock solution of this compound is prepared as described for the broth microdilution method. This stock solution is then used to prepare a series of agar plates containing serial two-fold dilutions of the antibiotic. Mueller-Hinton Agar (MHA) is the standard medium.

  • Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

  • Inoculation: The surface of each agar plate is spot-inoculated with the prepared bacterial suspensions using an inoculum replicating device.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] These enzymes are essential for DNA replication, transcription, and repair.[6] By stabilizing the complex between these enzymes and DNA, this compound induces double-strand breaks in the bacterial DNA, leading to cell death.[6]

Bacterial resistance to this compound can develop through several mechanisms:

  • Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its targets.[7]

  • Efflux Pump Overexpression: Bacteria can actively transport this compound out of the cell through the overexpression of multidrug efflux pumps.[7]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr, can also confer resistance to fluoroquinolones.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for antimicrobial susceptibility testing.

G cluster_prep Preparation cluster_testing Susceptibility Testing cluster_results Results & Interpretation Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Inoculum Standardized Inoculum Culture->Inoculum BrothDilution Broth Dilution Inoculum->BrothDilution AgarDilution Agar Dilution Inoculum->AgarDilution Incubation Incubation BrothDilution->Incubation AgarDilution->Incubation ReadMIC Read MIC Incubation->ReadMIC Interpret Interpret Results (Susceptible, Intermediate, Resistant) ReadMIC->Interpret

References

Safety Operating Guide

Safeguarding Research and the Environment: A Guide to the Proper Disposal of Fleroxacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental health. Fleroxacin (B1672770), a fluoroquinolone antibiotic, requires meticulous disposal procedures due to its potential to contribute to antibiotic resistance and cause harm to aquatic ecosystems.[1] Adherence to these guidelines is crucial for regulatory compliance and upholding the integrity of your research environment.

Core Principle: Handle as Hazardous Waste

All forms of this compound waste, including the pure compound, solutions, and contaminated lab materials, must be treated as hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash, as this can lead to environmental contamination.[1][2][3] The primary and mandated method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting.

  • Segregation of Waste Streams:

    • Do not mix this compound waste with non-hazardous laboratory trash.[1]

    • Establish separate, clearly designated waste containers for solid and liquid this compound waste.

  • Disposal of Solid this compound Waste:

    • Unused or Expired Powder: Place the solid this compound directly into a designated hazardous waste container. To prevent the generation of dust, do not crush or alter the solid form.[1]

    • Contaminated Materials: All items that have come into contact with this compound, such as weighing papers, contaminated gloves, and bench paper, should be collected in a sealed bag and placed in the solid hazardous waste container.[1]

  • Disposal of Liquid this compound Waste:

    • Solutions and Media: Collect all aqueous and solvent-based solutions containing this compound, as well as contaminated cell culture media, in a dedicated, leak-proof container for hazardous liquid waste.[1]

  • Labeling and Storage of Waste Containers:

    • Properly label all waste containers with "Hazardous Waste," the name "this compound," and any associated hazard warnings (e.g., "Toxic," "Handle with Care").[1]

    • Store these containers in a designated, secure area that is isolated from general laboratory traffic, awaiting collection.

  • Final Disposal:

    • Coordinate with your institution's EHS office or a certified hazardous waste management company for the collection and final disposal of the this compound waste.[1] These entities are equipped to transport, treat, and dispose of the waste in compliance with all federal, state, and local regulations.[1] High-temperature incineration is a preferred method for the destruction of pharmaceutical waste.[4][5][6]

Summary of this compound Disposal Procedures

Waste TypeCollection ContainerDisposal Procedure
Solid Waste (Unused powder, contaminated gloves, weighing paper, etc.)Designated, labeled hazardous solid waste containerSegregate and store for collection by a licensed hazardous waste contractor.[1]
Liquid Waste (Solutions, contaminated media, etc.)Designated, labeled, leak-proof hazardous liquid waste containerSegregate and store for collection by a licensed hazardous waste contractor.[1]

Experimental Protocols

Standard laboratory disposal procedures for this compound do not involve chemical inactivation or degradation by the end-user . The accepted and regulated method is the collection and transfer of the hazardous waste to a specialized facility equipped for proper disposal, typically through high-temperature incineration.[2] Attempting to neutralize the compound in the lab is not recommended and may violate safety and environmental regulations.

This compound Disposal Workflow

FleroxacinDisposal cluster_lab Laboratory Procedures cluster_disposal Professional Disposal start This compound Waste Generation segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, Media) segregate->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Securely for Pickup collect_solid->store collect_liquid->store pickup EHS / Licensed Contractor Picks Up Waste store->pickup transport Transport to Disposal Facility pickup->transport dispose Final Disposal (e.g., High-Temp Incineration) transport->dispose

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Fleroxacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fleroxacin in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.

I. This compound: Key Safety Information

This compound is a broad-spectrum fluoroquinolone antibiotic.[1][2] While effective in its therapeutic applications, it is a hazardous substance that requires careful handling. The primary health hazard associated with this compound is the potential for organ damage with single exposure.[3][4][5] It is crucial to avoid ingestion, inhalation, and direct contact with skin and eyes.

Physicochemical and Stability Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₇H₁₈F₃N₃O₃
Molecular Weight 369.34 g/mol
Appearance White to yellowish crystalline powder
Solubility - DMSO: ~15 mg/mL- PBS (pH 7.2): ~10 mg/mL- Dimethyl formamide: ~0.1 mg/mL- Water: Slightly soluble to insoluble
Storage (Solid) Store at -20°C for long-term stability (≥ 4 years).
Storage (Solutions) Aqueous solutions should not be stored for more than one day. For longer-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended. Protect from light.
Hazard Statements H371: May cause damage to organs.
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray.P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.P405: Store locked up.P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following provides a step-by-step guide to appropriate PPE selection and use.

1. Hand Protection:

  • Gloves: Wear two pairs of powder-free nitrile gloves. Nitrile gloves offer good chemical resistance.

  • Glove Change Frequency: Change gloves every two hours or immediately if they become contaminated, torn, or punctured.

  • Technique: When wearing double gloves, place the inner glove cuff under the lab coat sleeve and the outer glove cuff over the sleeve.

2. Body Protection:

  • Lab Coat: A disposable, solid-front, long-sleeved lab coat with tight-fitting cuffs is required.

  • Material: The lab coat should be made of a low-permeability fabric.

3. Eye and Face Protection:

  • Safety Glasses: Wear chemical splash goggles that provide a complete seal around the eyes.

  • Face Shield: In addition to goggles, wear a face shield when there is a risk of splashes, such as when preparing stock solutions or handling larger quantities.

4. Respiratory Protection:

  • For Handling Powders: When weighing or otherwise handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of airborne particles.

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.

III. Experimental Protocols: Handling and Preparation of Solutions

Working with Solid this compound:

  • Designated Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing: Use a balance inside a fume hood or a ventilated balance enclosure.

  • Static Control: Take precautionary measures against static discharge when handling the powder.

Preparation of Stock Solutions:

  • Solvent Selection: this compound is soluble in organic solvents like DMSO and in aqueous buffers such as PBS (pH 7.2).

  • Procedure: a. In a chemical fume hood, slowly add the pre-weighed this compound powder to the desired solvent. b. To aid dissolution in aqueous buffers, gentle heating or sonication may be applied. For organic solvents, purging with an inert gas before sealing is recommended for sensitive applications. c. Ensure the container is tightly sealed after the solid is fully dissolved. d. Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.

IV. Operational and Disposal Plans

Spill Management:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Evacuate the area if the spill is large or if there is significant dust in the air.

    • If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Cleanup Procedure for Small Spills (Solid):

    • Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable detergent and water.

  • Cleanup Procedure for Small Spills (Liquid):

    • Contain the spill using absorbent pads or granules.

    • Absorb the liquid and place the contaminated materials into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal Plan:

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination, which can contribute to antibiotic resistance.

  • Waste Segregation:

    • Solid Waste: Collect all unused or expired this compound powder, contaminated gloves, weigh boats, and other disposable labware in a clearly labeled hazardous waste container.

    • Liquid Waste: Collect all this compound-containing solutions in a separate, sealed, and clearly labeled hazardous waste container.

    • Sharps: Any needles or other sharps used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Method:

    • DO NOT dispose of this compound down the drain or in the regular trash.

    • All this compound waste is considered hazardous chemical waste and must be disposed of through a licensed professional waste disposal service.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

V. Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Fleroxacin_Handling_Workflow prep Preparation (Don PPE) weigh Weighing (In Fume Hood) prep->weigh Proceed to dissolve Dissolution (In Fume Hood) weigh->dissolve Transfer solid experiment Experimental Use dissolve->experiment Use solution decontaminate Decontamination (Work Area & Equipment) experiment->decontaminate Post-experiment disposal Waste Disposal (Segregate & Label) decontaminate->disposal Collect waste remove_ppe Doff PPE disposal->remove_ppe Final step

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。